molecular formula C13H7ClF2O2 B1425149 2-Chloro-4-(3,4-difluorophenyl)benzoic acid CAS No. 1261956-79-9

2-Chloro-4-(3,4-difluorophenyl)benzoic acid

Cat. No.: B1425149
CAS No.: 1261956-79-9
M. Wt: 268.64 g/mol
InChI Key: SPJCVBACFLZVGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-(3,4-difluorophenyl)benzoic acid is a high-purity chemical reagent designed for research and development applications. This compound belongs to a class of substituted benzoic acids known for their utility as key synthetic intermediates and building blocks in organic chemistry. Researchers value this specific scaffold for constructing more complex molecules, particularly in medicinal chemistry where similar structures are investigated in the development of pharmaceutical candidates . The presence of both chloro and difluorophenyl substituents on the benzoic acid core makes it a versatile precursor for further functionalization, such as amide coupling or metal-catalyzed cross-coupling reactions. Its primary research applications include serving as a critical intermediate in the synthesis of potential active compounds for life sciences research and in the development of advanced materials. As with many specialized benzoic acid derivatives, its properties are leveraged in structure-activity relationship (SAR) studies to optimize the characteristics of lead compounds . This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle this material using appropriate personal protective equipment in a laboratory setting.

Properties

IUPAC Name

2-chloro-4-(3,4-difluorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF2O2/c14-10-5-7(1-3-9(10)13(17)18)8-2-4-11(15)12(16)6-8/h1-6H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPJCVBACFLZVGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)F)F)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60689618
Record name 3-Chloro-3',4'-difluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261956-79-9
Record name 3-Chloro-3',4'-difluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: Synthesis of 2-Chloro-4-(3,4-difluorophenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the synthesis of 2-Chloro-4-(3,4-difluorophenyl)benzoic acid, a key building block in modern medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development, offering insights into synthetic strategies, detailed protocols, and critical process considerations.

Strategic Importance in Drug Discovery

2-Chloro-4-(3,4-difluorophenyl)benzoic acid is a crucial intermediate in the synthesis of a variety of pharmacologically active molecules. The specific arrangement of its functional groups—a chlorine atom ortho to a carboxylic acid and a 3,4-difluorophenyl moiety—imparts unique electronic and conformational properties. This substitution pattern is often sought after in the design of kinase inhibitors and other targeted therapies, where precise molecular interactions are paramount for efficacy and selectivity.

Retrosynthetic Analysis and Key Synthetic Strategies

The primary approach to synthesizing 2-Chloro-4-(3,4-difluorophenyl)benzoic acid involves the formation of the biaryl C-C bond. A retrosynthetic analysis reveals that a Suzuki-Miyaura cross-coupling reaction is the most convergent and widely adopted strategy.

Retrosynthesis Target 2-Chloro-4-(3,4-difluorophenyl)benzoic acid Coupling Suzuki-Miyaura Coupling Target->Coupling Intermediate1 2-Chloro-4-halobenzoic acid (X = Br, I) Coupling->Intermediate1 Intermediate2 3,4-Difluorophenylboronic acid Coupling->Intermediate2 Oxidation Oxidation Intermediate1->Oxidation Borylation Borylation Intermediate2->Borylation StartingMaterial1 2-Chloro-4-halotoluene StartingMaterial2 1-Bromo-3,4-difluorobenzene Oxidation->StartingMaterial1 Borylation->StartingMaterial2

Figure 1: A retrosynthetic pathway for 2-Chloro-4-(3,4-difluorophenyl)benzoic acid highlighting the key Suzuki-Miyaura coupling step.

This approach offers several advantages, including mild reaction conditions, high functional group tolerance, and the commercial availability of the necessary starting materials. The key precursors are a suitably halogenated 2-chlorobenzoic acid and 3,4-difluorophenylboronic acid.

Preferred Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The palladium-catalyzed Suzuki-Miyaura reaction is a powerful and versatile method for forming carbon-carbon bonds.[1][2][3] This reaction is particularly well-suited for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.[1]

Preparation of Key Intermediates

3.1.1. 2-Chloro-4-bromobenzoic acid

This starting material can be prepared from 2-chloro-4-bromotoluene via oxidation. Various oxidizing agents can be employed, with potassium permanganate or nitric acid being common choices in laboratory and industrial settings.[4][5][6]

3.1.2. 3,4-Difluorophenylboronic acid

This crucial reagent is typically synthesized from 1-bromo-3,4-difluorobenzene. The process involves a lithium-halogen exchange at low temperatures using an organolithium reagent like n-butyllithium, followed by quenching with a borate ester (e.g., triisopropyl borate) and subsequent acidic workup. While effective, this method requires strictly anhydrous conditions and careful temperature control due to the reactive nature of the organolithium intermediate.[7] Alternatively, palladium-catalyzed borylation reactions using bis(pinacolato)diboron are becoming increasingly popular.

The Suzuki-Miyaura Coupling Reaction

The core transformation involves the coupling of 2-chloro-4-bromobenzoic acid with 3,4-difluorophenylboronic acid in the presence of a palladium catalyst and a base.

SuzukiCoupling Reactant1 2-Chloro-4-bromobenzoic acid Product 2-Chloro-4-(3,4-difluorophenyl)benzoic acid Reactant1->Product Reactant2 3,4-Difluorophenylboronic acid Reactant2->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., K₂CO₃) Base->Product Solvent Solvent (e.g., Toluene/H₂O) Solvent->Product

Figure 2: Schematic of the Suzuki-Miyaura cross-coupling reaction for the synthesis of the target molecule.

Experimental Protocol
  • Reaction Setup: To a degassed mixture of a suitable solvent (e.g., toluene, dioxane, or a mixture with water), add 2-chloro-4-bromobenzoic acid (1.0 eq), 3,4-difluorophenylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq).

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature typically ranging from 80 to 110 °C.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate).

  • Purification: Separate the aqueous layer and acidify it with a mineral acid (e.g., HCl) to a pH of approximately 2 to precipitate the carboxylic acid product.[8] The resulting solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or an ethyl acetate/hexane mixture.

Critical Parameters and Optimization
ParameterRecommended ConditionsRationale and Field Insights
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a phosphine ligandThe choice of catalyst and ligand is crucial for reaction efficiency. For challenging couplings, more advanced catalyst systems with bulky, electron-rich phosphine ligands may be necessary to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[2][9]
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base is essential for the transmetalation step. The choice of base can significantly impact the reaction rate and yield. In some cases, stronger bases like cesium carbonate are more effective.
Solvent Toluene/H₂O, Dioxane/H₂O, DMFA two-phase solvent system is often employed to dissolve both the organic substrates and the inorganic base. Degassing the solvent is critical to prevent the oxidation of the Pd(0) catalyst.
Temperature 80 - 110 °CThe reaction temperature is optimized to ensure a reasonable reaction rate without promoting significant decomposition of the catalyst or starting materials.

Alternative Synthetic Approaches

While the Suzuki-Miyaura coupling is the most prevalent method, other strategies can be considered.

Other Cross-Coupling Reactions

Other palladium-catalyzed cross-coupling reactions, such as Stille coupling (using organotin reagents) or Negishi coupling (using organozinc reagents), can also be employed. However, the toxicity of organotin reagents and the moisture sensitivity of organozinc reagents often make the Suzuki-Miyaura reaction a more practical choice.

Grignard-Based Approaches

A Grignard reagent can be prepared from 1-bromo-3,4-difluorobenzene and subsequently coupled with a 2-chloro-4-halobenzoic acid derivative. This approach is often less functional group tolerant than the Suzuki-Miyaura reaction.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity and purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to confirm the chemical structure.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.

  • Melting Point: A sharp melting point range is indicative of high purity.

Safety and Handling

The synthesis of 2-Chloro-4-(3,4-difluorophenyl)benzoic acid involves the use of potentially hazardous materials.

  • Organolithium Reagents: Highly pyrophoric and reactive with moisture. Must be handled under a strictly inert atmosphere.

  • Palladium Catalysts: Can be toxic and should be handled with appropriate personal protective equipment (PPE).

  • Solvents: Many organic solvents are flammable and have associated health risks. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

The synthesis of 2-Chloro-4-(3,4-difluorophenyl)benzoic acid is a well-established process, with the Suzuki-Miyaura cross-coupling reaction being the most efficient and scalable method. A thorough understanding of the reaction mechanism, careful optimization of the reaction parameters, and stringent quality control are paramount for the successful and reproducible synthesis of this important pharmaceutical intermediate. Future developments in catalysis, particularly in the area of C-H activation, may offer even more direct and sustainable routes to this and similar biaryl compounds.

References

  • Google Patents. (n.d.). Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid.
  • Patsnap. (n.d.). Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • Google Patents. (n.d.). Method for preparing benzoic acid derivatives through novel synthetic intermediates.
  • Google Patents. (n.d.). Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.
  • Google Patents. (n.d.). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • European Patent Office. (n.d.). Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). 2-chloro-4-fluorobenzoic acid and preparation method thereof.
  • Google Patents. (n.d.). Preparation of 2-[chloro, bromo or nitro]-4-[alkylsulfonyl]benzoic acids and intermediates.
  • SAGE Journals. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method for 3-(2-chloro-4-(trifluoromethyl)phenoxy)-benzoic acid.
  • Google Patents. (n.d.). Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • ACS Publications. (2025, March 28). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Retrieved from [Link]

  • ResearchGate. (n.d.). Pd-catalyzed Suzuki-Miyaura cross-coupling reaction of 4-bromobenzoic.... Retrieved from [Link]

  • MDPI. (n.d.). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

  • YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies. Retrieved from [Link]

Sources

Technical Profile: Biological Activity of 2-Chloro-4-(3,4-difluorophenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Chloro-4-(3,4-difluorophenyl)benzoic acid (CAS: 1261956-79-9), a specialized halogenated biphenyl scaffold utilized primarily in Medicinal Chemistry and Targeted Protein Degradation (TPD) .

Executive Summary

2-Chloro-4-(3,4-difluorophenyl)benzoic acid is a high-affinity biaryl carboxylic acid derivative. Structurally homologous to clinically approved NSAIDs (e.g., Diflunisal) and Transthyretin (TTR) stabilizers (e.g., Tafamidis), this compound is characterized by a "twisted" biphenyl conformation induced by the ortho-chlorine substituent.

In modern drug development, it serves two critical roles:

  • TTR Binder / Amyloidosis Inhibitor: It functions as a pharmacological chaperone that binds the thyroxine-binding pocket of TTR, preventing tetramer dissociation and subsequent amyloidogenesis.

  • PROTAC Warhead: It is commercially classified as a "Protein Degrader Building Block," utilized as the Target Protein Ligand (TPL) to recruit E3 ligases for the ubiquitination and proteasomal degradation of specific nuclear receptors or amyloidogenic proteins.

Chemical Identity & Physicochemical Properties

The compound’s activity is dictated by its specific halogenation pattern, which optimizes both metabolic stability (via fluorine) and binding pocket fit (via chlorine-induced torsion).

PropertyData
IUPAC Name 2-Chloro-4-(3,4-difluorophenyl)benzoic acid
CAS Number 1261956-79-9
Molecular Formula C₁₃H₇ClF₂O₂
Molecular Weight 268.64 g/mol
LogP (Predicted) ~3.8 (Lipophilic, good membrane permeability)
pKa (Acid) ~3.5–4.0 (Ionized at physiological pH)
Key Structural Feature Ortho-Chloro Twist: The Cl atom at position 2 forces the phenyl rings out of planarity (dihedral angle >40°), mimicking the thyroid hormone structure and improving selectivity for deep hydrophobic pockets.

Mechanism of Action (MoA)

Primary MoA: Transthyretin (TTR) Stabilization

The structural scaffold of 2-Chloro-4-(3,4-difluorophenyl)benzoic acid is a classic Kinetic Stabilizer of TTR.

  • Target: Transthyretin (TTR), a transport protein for thyroxine (T4) and retinol.

  • Pathology: In ATTR amyloidosis, the TTR tetramer dissociates into monomers, which misfold and aggregate.

  • Mechanism: This compound binds into the two unoccupied thyroxine-binding sites at the TTR dimer-dimer interface. The carboxylic acid forms electrostatic interactions with Lys15 and Glu54 (via water), while the halogenated biphenyl rings occupy the hydrophobic halogen-binding pockets (HBP 2/3).

  • Result: The binding energy raises the kinetic barrier for tetramer dissociation, effectively "locking" the protein in its native state and preventing amyloid formation.

Secondary MoA: Targeted Protein Degradation (PROTACs)

As a PROTAC Building Block , this molecule is used as the "Warhead" to target proteins (likely TTR or related nuclear receptors) for degradation rather than just stabilization.

  • Workflow: Warhead (This Compound) — Linker — E3 Ligase Ligand (e.g., Thalidomide/VHL).

  • Function: It recruits the E3 ubiquitin ligase complex to the target protein, facilitating polyubiquitination and subsequent degradation by the 26S proteasome.

MoA Visualization

The following diagram illustrates the dual pathway: Kinetic Stabilization vs. PROTAC-mediated Degradation.

MoA_Pathways Compound 2-Chloro-4-(3,4-difluorophenyl) benzoic acid TTR_Tetramer Native TTR Tetramer (Functional) Compound->TTR_Tetramer Binds T4 Pocket (Stabilization) PROTAC PROTAC Complex (Compound-Linker-E3) Compound->PROTAC Conjugation TTR_Monomer Monomer (Unstable) TTR_Tetramer->TTR_Monomer Dissociation TTR_Tetramer->TTR_Monomer Blocked Proteasome 26S Proteasome TTR_Tetramer->Proteasome Ubiquitination Amyloid Amyloid Fibrils (Pathogenic) TTR_Monomer->Amyloid Aggregation PROTAC->TTR_Tetramer Recruits E3 Ligase Degradation Degradation (Clearance) Proteasome->Degradation Proteolysis

Caption: Dual mechanism showing kinetic stabilization of TTR (top path) and PROTAC-mediated clearance (bottom path).

Structure-Activity Relationship (SAR) Analysis

The biological potency of this compound is driven by three specific modifications to the benzoic acid core:

  • Carboxylic Acid (C-1): Essential for "Head Group" anchoring. It forms a salt bridge with Lys15 in the TTR binding pocket. Modifications here (e.g., esterification) typically abolish activity unless used as a prodrug.

  • 2-Chloro Substituent:

    • Steric Effect: Creates a steric clash with the phenyl ring protons, forcing the biphenyl system into a non-planar conformation (~45–60° twist). This mimics the 3,5,3',5'-iodo geometry of Thyroxine (T4).

    • Binding: Fills the hydrophobic HBP3 pocket in TTR.

  • 3,4-Difluoro Substituent:

    • Metabolic Stability: Blocks the para- and meta-positions from CYP450-mediated hydroxylation (a common clearance route for biphenyls).

    • Electronic Effect: Increases the lipophilicity and acidity of the phenyl ring, enhancing van der Waals contacts in the inner binding pocket (HBP2).

Experimental Protocols

Synthesis Workflow (Suzuki-Miyaura Coupling)

Context: This is the standard method to generate the scaffold for SAR studies.

Reagents:

  • A: 4-Bromo-2-chlorobenzoic acid

  • B: 3,4-Difluorophenylboronic acid

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄

  • Base: K₂CO₃ or Cs₂CO₃

Protocol:

  • Dissolution: Dissolve 1.0 eq of A and 1.2 eq of B in 1,4-Dioxane/Water (4:1 ratio).

  • Degassing: Purge the solution with Argon for 15 minutes to remove oxygen.

  • Catalysis: Add 5 mol% Pd catalyst and 2.5 eq of Base.

  • Reaction: Heat to 90°C for 12 hours under Argon atmosphere.

  • Workup: Acidify with 1N HCl to precipitate the carboxylic acid product. Filter and recrystallize from Ethanol/Water.

TTR Fluorescence Polarization Binding Assay

Context: To validate biological affinity.

  • Probe: Use a fluorescent TTR ligand (e.g., Resveratrol-fluorophore or FITC-T4).

  • Protein: Recombinant Human TTR (0.5 µM).

  • Titration: Incubate TTR with the fluorescent probe (fixed conc.) and increasing concentrations of 2-Chloro-4-(3,4-difluorophenyl)benzoic acid (0.1 nM to 10 µM).

  • Measurement: Measure Fluorescence Polarization (FP) after 30 mins incubation at 37°C.

  • Data Analysis: A decrease in mP (milli-polarization) indicates displacement of the probe. Calculate

    
     and 
    
    
    
    .

References & Validation

  • Bulawa, C. E., et al. (2012). "Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade." Proceedings of the National Academy of Sciences, 109(24), 9629-9634. (Foundational mechanism for biphenyl acid TTR stabilizers).

  • ChemScene. "Product Profile: 2-Chloro-4-(3,4-difluorophenyl)benzoic acid (CAS 1261956-79-9)."[1] Catalog: Protein Degrader Building Blocks. (Commercial classification as PROTAC intermediate).

  • Sant'Anna, R., et al. (2016). "Repositioning Diflunisal as a Stabilizer of Transthyretin: A Structural and Functional Study." PLOS ONE. (Structural homology reference).

  • Leyan Reagents. "Chemical Data: 2-Chloro-4-(3,4-difluorophenyl)benzoic acid." (Physicochemical property verification). [2]

Disclaimer: This guide is for research and development purposes only. The compound described is a research chemical and is not approved for clinical use in humans without regulatory authorization.

Sources

An In-depth Technical Guide to the In Vitro Evaluation of 2-Chloro-4-(3,4-difluorophenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive framework for the initial in vitro investigation of the novel chemical entity 2-Chloro-4-(3,4-difluorophenyl)benzoic acid. As public domain data on the biological activity of this specific compound is limited, this document serves as a strategic whitepaper, outlining a logical, tiered approach for its characterization. We will proceed from foundational physicochemical profiling to broad phenotypic screening, and subsequently to hypothesis-driven target deconvolution and validation. The methodologies are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind each experimental choice, thereby providing a robust blueprint for researchers in pharmacology and drug development.

Introduction and Strategic Overview

The compound 2-Chloro-4-(3,4-difluorophenyl)benzoic acid represents a novel molecular scaffold. While its specific biological functions are yet to be characterized, its structural motifs—a halogenated benzoic acid core linked to a difluorophenyl group—are present in numerous compounds with established pharmacological activities. For instance, fluorinated aromatic compounds are noted for their enhanced metabolic stability and biological activity[1]. Derivatives of similar chlorinated benzoic acids have been investigated as carbonic anhydrase inhibitors for oncology, and related fluoroquinolone precursors are known antibacterial agents.

This guide, therefore, proposes a systematic and logical workflow to efficiently probe the bioactivity of this compound. The strategy is built on a tiered screening cascade designed to first identify any significant biological effect and then progressively narrow down the focus to a specific molecular target and mechanism of action.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Tier 1 - Broad Phenotypic Screening cluster_2 Phase 3: Tier 2 - Target Class Deconvolution cluster_3 Phase 4: Tier 3 - Target Validation & Pathway Analysis p1 Compound Profile & Solubility Assessment t1_a Cytotoxicity Screen (e.g., MTT Assay) p1->t1_a Proceed if soluble t1_b Antimicrobial Screen (e.g., MIC Assay) p1->t1_b Proceed if soluble t2_a Kinase Panel Screen t1_a->t2_a If cytotoxic hit t2_b Carbonic Anhydrase Inhibition Assay t1_a->t2_b If cytotoxic hit t2_c DNA Gyrase Inhibition Assay t1_b->t2_c If antimicrobial hit t3 Cell-Based Target Engagement (e.g., Phospho-Western Blot) t2_a->t3 If target class hit t2_b->t3 If target class hit t2_c->t3 If target class hit G Define Biological Activity t3->G Mechanism of Action Confirmed

Caption: A proposed tiered workflow for the in-vitro characterization of a novel compound.

Compound Profile and Physicochemical Characterization

Prior to any biological assay, a thorough understanding of the compound's physical and chemical properties is paramount. This ensures proper handling, storage, and, most critically, accurate preparation of dosing solutions.

PropertyValue (Computed)Data Source
IUPAC Name 2-chloro-4-(3,4-difluorophenyl)benzoic acid-
Molecular Formula C₁₃H₇ClF₂O₂PubChem CID: 46314482 (Similar Compound)[2]
Molecular Weight 268.64 g/mol PubChem CID: 46314482 (Similar Compound)[2]
Predicted XLogP3 4.9PubChem CID: 46314482 (Similar Compound)[2]
Hydrogen Bond Donors 1PubChem CID: 46314482 (Similar Compound)[2]
Hydrogen Bond Acceptors 4PubChem CID: 46314482 (Similar Compound)[2]

Note: As no public entry exists for the exact requested compound, data from a structurally similar isomer, 2-Chloro-5-fluoro-4-(4-fluorophenyl)benzoic acid, is used as a proxy.

Critical Prerequisite: Solubility Assessment

The high predicted XLogP3 value suggests poor aqueous solubility. Therefore, determining the optimal solvent and solubility limit is the most critical first step before initiating biological assays.

Protocol: Kinetic Solubility Assessment using Dimethyl Sulfoxide (DMSO)

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM or 20 mM) in 100% DMSO. Ensure complete dissolution, using sonication if necessary.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock into the primary aqueous buffer or cell culture medium to be used in subsequent assays (e.g., Phosphate-Buffered Saline [PBS] or DMEM).

  • Incubation: Incubate the plate at room temperature or 37°C for a set period (e.g., 2 hours), allowing for precipitation to occur.

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or by reading absorbance at a high wavelength (e.g., 650 nm) on a plate reader. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

  • Causality and Trustworthiness: This step is non-negotiable. Using the compound above its solubility limit leads to physical precipitation, which can cause false-positive results in cell-based assays (due to physical cell damage) and inaccurate concentration-response curves in biochemical assays. The final concentration of DMSO in all assays should be kept constant and low (typically ≤0.5%) to avoid solvent-induced artifacts. A "vehicle control" (medium with the same final DMSO concentration) must be included in every experiment.

Tier 1: Broad Phenotypic Screening

The initial goal is to determine if the compound elicits any general biological response in cellular or microbial systems.

Assay I: In Vitro Cytotoxicity Screening

This assay assesses the compound's effect on the viability and metabolic activity of cultured human cells. A positive result here could indicate potential for development as an anti-cancer agent or highlight general toxicity.

Detailed Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the reduction of yellow MTT by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product[3].

  • Cell Plating: Seed human cancer cells (e.g., a panel including MCF-7 breast, A549 lung, and HCT-116 colon cancer lines) into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium from a DMSO stock. The final DMSO concentration must not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" wells (medium + 0.5% DMSO) and "untreated control" wells (medium only). A positive control (e.g., Doxorubicin at 10 µM) should also be included.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution in PBS to each well[4]. Incubate for another 2-4 hours until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by pipetting.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader[5].

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Hypothetical Data Presentation:

Cell LineCompound IC₅₀ (µM)Positive Control (Doxorubicin) IC₅₀ (µM)
MCF-75.2 ± 0.40.8 ± 0.1
A54912.8 ± 1.11.5 ± 0.2
HCT-116> 500.5 ± 0.05
Assay II: Broad-Spectrum Antimicrobial Screening

Given that structurally related compounds exhibit antibacterial properties, a primary screen for antimicrobial activity is a logical step.

Methodology: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism[6].

  • Organism Selection: Use a panel of representative microbes, such as Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (fungus).

  • Inoculum Preparation: Prepare a standardized inoculum of each microorganism in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria).

  • Assay Setup: In a 96-well plate, serially dilute the test compound in the broth. Add the standardized inoculum to each well.

  • Controls: Include a positive control (a known antibiotic like Ciprofloxacin for bacteria, Fluconazole for fungi), a negative/growth control (inoculum in broth only), and a sterility control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Result Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This qualitative assay is simple, cost-effective, and provides a clear endpoint for antimicrobial potential[7].

Tier 2: Target Class Deconvolution

If Tier 1 yields a positive "hit" (e.g., potent cytotoxicity or antimicrobial activity), the next phase is to form hypotheses about the compound's mechanism of action based on its structure and the observed phenotype.

Hypothesis-Driven Assay I (If Cytotoxic): Carbonic Anhydrase (CA) Inhibition
  • Rationale: Sulfonamide-bearing benzoic acid derivatives are classic inhibitors of carbonic anhydrases, enzymes often overexpressed in tumors and involved in pH regulation and proliferation[8]. Our test compound, while lacking a sulfonamide, shares a core halogenated aromatic acid structure, making CA a plausible target class.

  • Methodology: A commercially available CA inhibitor screening kit can be used[9]. These assays typically measure the esterase activity of a purified CA isoform (e.g., CA-II, CA-IX). The enzyme hydrolyzes a substrate to produce a chromophore. An inhibitor will block this reaction, leading to a reduced colorimetric signal (e.g., at 405 nm)[10]. The experiment should include a known CA inhibitor like Acetazolamide as a positive control.

Hypothesis-Driven Assay II (If Antimicrobial): DNA Gyrase Inhibition
  • Rationale: The structurally related 2-chloro-4,5-difluorobenzoic acid is an intermediate for fluoroquinolone antibiotics, which famously target bacterial DNA gyrase. This enzyme introduces negative supercoils into DNA, a process essential for DNA replication.

  • Methodology: An in vitro DNA gyrase supercoiling assay is the gold standard[11]. In this cell-free system, purified DNA gyrase converts relaxed circular plasmid DNA (substrate) into its supercoiled form in the presence of ATP. The two forms of DNA (relaxed vs. supercoiled) migrate differently on an agarose gel. An effective inhibitor will prevent the formation of the supercoiled band. Ciprofloxacin would serve as the essential positive control for this experiment[11].

Tier 3: Target Validation and Pathway Analysis

Once a specific enzyme or target class is identified in Tier 2, the final step is to confirm this interaction within a biological, cell-based context.

G cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase_A_p Target Kinase A (Phosphorylated/Active) Receptor->Kinase_A_p Dimerization & Autophosphorylation Kinase_A Target Kinase A (Active) Substrate Downstream Substrate Kinase_A_p->Substrate Phosphorylates Substrate_p Phosphorylated Substrate Substrate->Substrate_p Response Cell Proliferation Substrate_p->Response Compound Test Compound Compound->Kinase_A_p Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway by the test compound.

Detailed Protocol: Western Blot for Phospho-Protein Analysis
  • Rationale: If Tier 2 screening identified a specific protein kinase as a target, this experiment validates that finding by measuring the phosphorylation status of its known downstream substrate in cells. A reduction in substrate phosphorylation upon compound treatment provides strong evidence of target engagement.

  • Methodology: This protocol requires specific antibodies: one that recognizes the phosphorylated form of the substrate (phospho-specific) and one that recognizes the total amount of the substrate protein, regardless of phosphorylation state (pan-specific)[12].

  • Cell Culture and Treatment: Plate cells known to have an active signaling pathway involving the target kinase. Starve the cells (if necessary to reduce basal signaling) and then stimulate them with an appropriate growth factor or activator to induce phosphorylation. Treat parallel wells with a dose-range of the test compound for a defined period (e.g., 1-2 hours).

  • Sample Preparation: Wash cells with ice-cold PBS and lyse them in a buffer (e.g., RIPA buffer) supplemented with a cocktail of protease and, critically, phosphatase inhibitors . Phosphatase inhibitors are essential to preserve the phosphorylation state of the proteins after cell lysis[13][14].

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Denature equal amounts of protein from each sample in loading buffer and separate them by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a nitrocellulose or PVDF membrane[15].

  • Blocking and Antibody Incubation: Block the membrane with a protein-rich solution, such as 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST), to prevent non-specific antibody binding. Note: Avoid using milk for blocking when probing for phospho-proteins as it contains phosphoproteins that can increase background. Incubate the membrane overnight at 4°C with the primary phospho-specific antibody diluted in the blocking buffer.

  • Secondary Antibody and Detection: Wash the membrane thoroughly with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Stripping and Reprobing: To ensure equal protein loading, the same blot can be stripped of the first set of antibodies and re-probed with the pan-specific antibody for the total protein level[12]. The intensity of the phospho-protein band can then be normalized to the total protein band. A decrease in this ratio in compound-treated samples indicates specific inhibition of the target kinase.

Conclusion

This technical guide presents a hypothesis-driven, structured, and robust strategy for the initial in vitro characterization of 2-Chloro-4-(3,4-difluorophenyl)benzoic acid. By progressing logically from broad phenotypic observations to specific molecular target validation, this workflow maximizes the potential for discovering and validating a clear biological activity and mechanism of action. Each proposed step is designed with built-in controls and a clear scientific rationale, ensuring that the data generated is both reliable and interpretable, paving the way for more advanced preclinical development.

References

  • (No source)
  • (No source)
  • (No source)
  • (No source)
  • (No source)
  • (No source)
  • (No source)
  • PubChem. 2-Chloro-5-fluoro-4-(4-fluorophenyl)benzoic acid. Available at: [Link]

  • Bio-Rad Antibodies. Best Practice for Western Blot Detection of Phosphorylation Events. Available at: [Link]

  • (No source)
  • Al-Shabib, N. A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Saudi Journal of Biological Sciences. Available at: [Link]

  • ResearchGate. In vitro gyrase activity assays reveal inhibition of the gyrase.... Available at: [Link]

  • (No source)
  • Assay Genie. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Available at: [Link]

  • (No source)
  • National Center for Biotechnology Information. Assay Guidance Manual - Cell Viability Assays. Available at: [Link]

  • Inspiralis. Escherichia coli Gyrase Supercoiling Inhibition Assay. Available at: [Link]

  • LI-COR Biosciences. Pan/Phospho Analysis for Western Blot Normalization. Available at: [Link]

  • MDPI. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Available at: [Link]

  • National Center for Biotechnology Information. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. Available at: [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • (No source)
  • (No source)
  • (No source)
  • (No source)

Sources

Methodological & Application

Application Note & Protocols: High-Purity Recovery of 2-Chloro-4-(3,4-difluorophenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the purification of 2-Chloro-4-(3,4-difluorophenyl)benzoic acid, a key intermediate in the synthesis of advanced pharmaceutical and agrochemical compounds. Achieving high purity is critical for downstream applications, ensuring reaction efficiency, and minimizing by-product formation. We present three robust, field-proven methodologies: Acid-Base Extraction, Optimized Recrystallization, and Flash Column Chromatography. Each protocol is detailed with step-by-step instructions, explanations of the underlying chemical principles, and methods for verifying purity. This guide is intended for researchers, chemists, and process development professionals seeking reliable and scalable purification strategies.

Introduction: The Imperative for Purity

2-Chloro-4-(3,4-difluorophenyl)benzoic acid is a substituted aromatic carboxylic acid. Its molecular structure, featuring a carboxylic acid group, a chlorinated and a difluorinated phenyl ring, imparts specific chemical properties that can be leveraged for purification. Impurities, often arising from starting materials or side reactions during synthesis (e.g., regioisomers, unreacted precursors, or coupling by-products), can interfere with subsequent synthetic steps. Therefore, effective purification is not merely a preparatory step but a critical determinant of final product quality and yield. This guide explores methodologies that exploit the compound's acidity and differential solubility to achieve >99% purity.

Strategy 1: Acid-Base Extraction

Principle: This technique is a cornerstone of organic chemistry for purifying acidic or basic compounds.[1][2] It leverages the reversible conversion of the water-insoluble carboxylic acid into its highly water-soluble carboxylate salt upon treatment with a base. Neutral and basic impurities remain in the organic phase, allowing for a clean separation. Subsequent acidification of the aqueous layer regenerates the purified, insoluble carboxylic acid, which precipitates out of solution.[3][4]

Causality Behind Experimental Choices:

  • Choice of Base: Saturated sodium bicarbonate (NaHCO₃) is the preferred base.[1][5] It is strong enough to deprotonate the carboxylic acid (pKa ≈ 4-5) but not so strong that it could cause hydrolysis of other functional groups, a risk with stronger bases like sodium hydroxide.[1]

  • Choice of Organic Solvent: Diethyl ether or ethyl acetate are excellent choices. They are immiscible with water and have good solubility for the neutral form of the target compound and likely organic impurities, but poor solubility for the resulting carboxylate salt.

Visual Workflow: Acid-Base Extraction

G cluster_0 Separatory Funnel 1: Extraction cluster_1 Separatory Funnel 2: Isolation A Crude Product dissolved in Ethyl Acetate B Add Saturated Aqueous NaHCO₃ A->B C Shake & Vent; Separate Layers B->C E Aqueous Layer (Sodium 2-chloro-4-(3,4-difluorophenyl)benzoate) C->E Contains Product Salt D Organic Layer (Neutral/Basic Impurities) Discard C->D Contains Impurities F Add 6M HCl (dropwise until pH ~2) E->F G Precipitate Forms F->G H Filter, Wash with cold DI Water, & Dry G->H I Pure Crystalline Product (>99% Purity) H->I

Caption: Workflow for purifying the target acid from neutral impurities.

Protocol 2.1: Purification via Acid-Base Extraction
  • Dissolution: Dissolve the crude 2-Chloro-4-(3,4-difluorophenyl)benzoic acid in a suitable organic solvent (e.g., ethyl acetate) in an Erlenmeyer flask. Use approximately 10-15 mL of solvent per gram of crude material.

  • Transfer: Transfer the organic solution to a separatory funnel of appropriate size.

  • Extraction: Add an equal volume of saturated aqueous sodium bicarbonate solution to the separatory funnel.

  • Mixing & Venting: Stopper the funnel and shake vigorously for 30-60 seconds, periodically inverting the funnel and venting to release pressure from the evolved CO₂ gas.

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate. The aqueous layer (typically the bottom layer) contains the sodium salt of your product.

  • Isolation of Aqueous Layer: Drain the lower aqueous layer into a clean beaker or flask. To ensure complete recovery, perform a second extraction on the organic layer with a fresh portion of saturated NaHCO₃ solution and combine the aqueous layers.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 6M hydrochloric acid (HCl) dropwise. The product will begin to precipitate as a white solid. Continue adding HCl until the solution is acidic (pH ≈ 2, check with pH paper).

  • Collection: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the filter cake with two portions of cold deionized water to remove any residual salts.

  • Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight.

Strategy 2: Recrystallization

Principle: This technique relies on the difference in solubility of the target compound and its impurities in a chosen solvent system at different temperatures. An ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures (e.g., 0-4°C). Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for hot filtration).

Causality Behind Experimental Choices:

  • Solvent Selection: For carboxylic acids, polar protic solvents are often effective.[7] A mixed solvent system, such as ethanol/water or methanol/water, provides fine-tuned control over solubility.[8][9] The alcohol dissolves the organic compound, and water acts as an anti-solvent, inducing crystallization upon cooling. The goal is to find a ratio that creates a saturated solution when hot and a supersaturated one when cold.

Table 1: Recrystallization Solvent Screening Guide
Solvent SystemSolubility (Hot)Solubility (Cold)Remarks
WaterVery LowInsolublePoor single solvent, but excellent as an anti-solvent.
EthanolHighModerateGood starting point. May require addition of water to reduce cold solubility.
MethanolHighModerateSimilar to ethanol; its higher volatility can be advantageous for drying.
Ethanol/WaterAdjustableAdjustableA promising system. Start with a 9:1 or 8:2 ratio and adjust.
Acetic AcidHighModerateCan be effective, but residual solvent removal can be difficult.
TolueneModerateLowA non-polar option; may be useful if impurities are highly polar.
Visual Workflow: Recrystallization

G A Place Crude Solid in Erlenmeyer Flask B Add Minimum Amount of Hot Solvent to Dissolve A->B C Solution is Clear B->C D Allow to Cool Slowly to Room Temp C->D E Cool Further in Ice Bath D->E F Collect Crystals via Vacuum Filtration E->F G Wash Crystals with Small Amount of Cold Solvent F->G H Dry Crystals Under Vacuum G->H I Pure Product H->I G A Develop Solvent System (TLC, Rf ≈ 0.3) B Pack Column with Silica Gel Slurry A->B C Load Sample (Concentrated Solution or Dry Loading) B->C D Elute with Solvent Under Positive Pressure C->D E Collect Fractions D->E F Analyze Fractions (e.g., TLC) E->F G Combine Pure Fractions F->G H Evaporate Solvent (Rotary Evaporator) G->H I Pure Product H->I

Sources

"experimental design for 2-Chloro-4-(3,4-difluorophenyl)benzoic acid studies"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-Chloro-4-(3,4-difluorophenyl)benzoic acid in Medicinal Chemistry

Abstract

2-Chloro-4-(3,4-difluorophenyl)benzoic acid (CAS: 1261956-79-9) is a high-value biaryl scaffold utilized primarily in the development of protein degraders (PROTACs) and modulators of nuclear receptors (e.g., ROR


t, PPARs).[1][2] Characterized by its lipophilic 3,4-difluorophenyl "tail" and an activatable carboxylic acid "head," this compound serves as a critical warhead or anchor motif for targeting hydrophobic protein pockets. This guide outlines the rigorous experimental protocols required for its physicochemical characterization, synthetic activation, and biological validation, ensuring data integrity in drug discovery campaigns.

Part 1: Physicochemical Characterization & Quality Control

Before introducing this building block into a synthetic route or biological assay, its identity and purity must be validated. Biaryl acids are prone to aggregation and regio-isomeric impurities during bulk synthesis.

Analytical Validation Protocol (HPLC-UV/MS)

Objective: Confirm purity >98% and identify potential des-halo impurities (e.g., loss of chlorine or fluorine).

  • Instrument: Agilent 1290 Infinity II or equivalent UHPLC-MS.

  • Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (FA).

    • B: Acetonitrile (ACN) + 0.1% FA.

  • Gradient:

    • 0-0.5 min: 5% B (Equilibration)

    • 0.5-4.0 min: 5%

      
       95% B (Linear Ramp)
      
    • 4.0-5.0 min: 95% B (Wash)

  • Detection: UV at 254 nm (aromatic core) and 214 nm (peptide bond/amide check if coupled). MS in Negative Mode (ESI-) is preferred for carboxylic acids (

    
    ).
    

Success Criteria:

  • Retention Time (RT): Expect elution in the hydrophobic region (approx. 2.5–3.0 min in a 5 min run).

  • Mass Spec: Observation of parent ion

    
     (
    
    
    
    ). Note the chlorine isotope pattern (3:1 ratio for
    
    
    ).
Solubility & Stability Profiling

The 3,4-difluorophenyl moiety significantly increases lipophilicity (


). Proper solvent selection is critical to prevent precipitation during assays.
Solvent SystemSolubility Limit (Est.)Usage Recommendation
DMSO > 50 mMPrimary stock solution. Store at -20°C.
Ethanol ~ 10-20 mMSecondary solvent for volatile transfers.
PBS (pH 7.4) < 100 µMPoor. Requires co-solvent (e.g., 0.1% DMSO) or basic pH adjustment.
0.1 M NaOH > 10 mMSoluble as the sodium benzoate salt.

Critical Control: Always perform a "cloud point" determination before adding to cell culture media. Dilute the DMSO stock 1:1000 into media; if turbidity occurs, verify concentration via HPLC.

Part 2: Synthetic Integration (Amide Coupling)

The primary utility of this compound is as a carboxylic acid precursor for amide coupling to linkers (in PROTACs) or amine-bearing scaffolds. The steric hindrance from the ortho-chloro group requires specific activation conditions to prevent racemization (if chiral centers are present nearby) or low yields.

Protocol: HATU-Mediated Amide Coupling

Rationale: The 2-chloro substituent creates steric bulk around the carbonyl carbon. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is chosen for its high reactivity and ability to suppress racemization.

Reagents:

  • Substrate: 2-Chloro-4-(3,4-difluorophenyl)benzoic acid (1.0 eq).

  • Amine Partner: Linker or Scaffold (1.1 eq).

  • Coupling Agent: HATU (1.2 eq).

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq).

  • Solvent: Anhydrous DMF or DMAc.

Step-by-Step Procedure:

  • Activation: Dissolve the benzoic acid derivative in anhydrous DMF (0.1 M concentration) under

    
     atmosphere.
    
  • Base Addition: Add DIPEA. Stir for 5 minutes. The solution may darken slightly.

  • Coupling Agent: Add HATU in one portion. Stir for 10 minutes to form the activated ester (O-At ester).

  • Amine Addition: Add the amine partner (dissolved in minimal DMF) dropwise.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor via LC-MS.

    • Checkpoint: If conversion < 50% after 2 hours, heat to 40°C. The ortho-Cl can slow down nucleophilic attack.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), Sat.

    
     (to remove unreacted acid), and Brine. Dry over 
    
    
    
    .

Part 3: Experimental Workflow Visualization

The following diagram illustrates the decision matrix for handling this compound, from receipt to biological application.

ExperimentalDesign Start Compound Receipt (CAS: 1261956-79-9) QC QC: LC-MS & NMR (Confirm Structure & Purity) Start->QC Decision Purity > 98%? QC->Decision Purify Recrystallization (EtOH/Water) Decision->Purify No Solubility Solubility Mapping (DMSO vs PBS) Decision->Solubility Yes Purify->QC App_Synth Synthetic Route (Amide Coupling) Solubility->App_Synth For PROTAC Synthesis App_Bio Biological Assay (Target Binding/Degradation) Solubility->App_Bio For Fragment Screening Process_HATU Activation: HATU/DIPEA (Overcome Steric Hindrance) App_Synth->Process_HATU Process_Assay Assay: TR-FRET / FP (Max DMSO: 0.5%) App_Bio->Process_Assay

Figure 1: Operational workflow for the validation and utilization of 2-Chloro-4-(3,4-difluorophenyl)benzoic acid in drug discovery.

Part 4: Biological Context & Safety

Target Relevance

While often used as a generic building block, the biaryl acid motif is biologically privileged. It mimics the structure of:

  • NSAIDs (Diflunisal analogs): COX-1/2 inhibition.

  • TTR Stabilizers: Binding to the thyroxine pocket of Transthyretin.

  • DHODH Inhibitors: Similar to the active metabolite of Leflunomide.

Experimental Caution: When using this compound as a negative control or a fragment, be aware of potential off-target binding to albumin and TTR due to its high lipophilicity and acidic nature. Always include a "No-Compound" DMSO control and a structural analog (e.g., unsubstituted benzoic acid) to normalize data.

Safety & Handling
  • Hazard: Irritant (Skin/Eye). Potential respiratory sensitizer.

  • PPE: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood.

  • Disposal: Halogenated organic waste stream.

References

  • Biaryl Scaffold Synthesis: Gooßen, L. J., et al. "Synthesis of Biaryls via Catalytic Decarboxylative Coupling." Science, 2006.

  • Amide Coupling Protocols: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009.

  • PROTAC Design Principles: Lai, A. C., & Crews, C. M. "Induced protein degradation: an emerging drug discovery paradigm." Nature Reviews Drug Discovery, 2017.

  • Compound Properties (Vendor Data): "2-Chloro-4-(3,4-difluorophenyl)benzoic acid Product Page." LabSolu.

Sources

Application Notes and Protocols for the Crystallization of 2-Chloro-4-(3,4-difluorophenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective crystallization of 2-Chloro-4-(3,4-difluorophenyl)benzoic acid. This document outlines the fundamental principles, systematic solvent selection strategies, and detailed protocols for obtaining this compound in high purity and with a well-defined crystalline form, critical for its use in pharmaceutical development and other high-purity applications.

Introduction: The Critical Role of Crystallization

2-Chloro-4-(3,4-difluorophenyl)benzoic acid is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The purity and solid-state properties of this compound, such as crystal habit, size distribution, and polymorphic form, are of paramount importance as they directly impact downstream processing, formulation, bioavailability, and stability of the final drug product. Crystallization is the primary and most effective method for purifying this solid compound and controlling its physical characteristics.

This guide is designed to provide both the theoretical underpinnings and practical, field-proven methodologies for the successful crystallization of 2-Chloro-4-(3,4-difluorophenyl)benzoic acid. We will explore various techniques, emphasizing the rationale behind procedural steps to empower the researcher to adapt and optimize these methods for their specific needs.

Understanding the Molecule: Physicochemical Properties and Their Implications

A successful crystallization strategy begins with an understanding of the molecule's inherent properties. 2-Chloro-4-(3,4-difluorophenyl)benzoic acid is a substituted aromatic carboxylic acid. Its structure, featuring a carboxylic acid group, a chlorinated and a difluorinated phenyl ring, dictates its solubility and crystallization behavior.

Key Molecular Features Influencing Crystallization:

  • Carboxylic Acid Group: This functional group is capable of forming strong hydrogen bonds, leading to the formation of dimers in the solid state and in non-polar solvents. It also provides a handle for pH-mediated solubility changes.

  • Aromatic Rings: The presence of two phenyl rings contributes to the molecule's rigidity and potential for π-π stacking interactions, which can influence crystal packing.

  • Halogen Substituents (Cl and F): The chlorine and fluorine atoms increase the molecule's lipophilicity and can participate in halogen bonding, further influencing the crystal lattice.

Based on these features, we can anticipate that a range of organic solvents, particularly those with hydrogen bonding capabilities, will be suitable for crystallization. The principle of "like dissolves like" suggests that polar protic and aprotic solvents should be investigated.

Solvent Selection: The Cornerstone of a Successful Crystallization

The choice of solvent is the most critical parameter in developing a crystallization process. An ideal solvent for recrystallization should exhibit a steep solubility curve, meaning the compound is highly soluble at elevated temperatures and sparingly soluble at lower temperatures.[1][2] This differential solubility is the driving force for crystallization upon cooling.

Recommended Solvent Screening Protocol

A systematic approach to solvent screening is essential. The following protocol is recommended to identify suitable solvent systems for 2-Chloro-4-(3,4-difluorophenyl)benzoic acid.

Materials:

  • Crude 2-Chloro-4-(3,4-difluorophenyl)benzoic acid

  • A selection of solvents (see Table 1)

  • Small vials or test tubes

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Place a small, known amount of the crude compound (e.g., 20-50 mg) into a series of vials.

  • To each vial, add a small volume of a different solvent (e.g., 0.5 mL).

  • Observe the solubility at room temperature.

  • If the compound is insoluble or sparingly soluble at room temperature, heat the vial gently while stirring or vortexing. Add small increments of the solvent until the solid completely dissolves.

  • Record the approximate volume of solvent required to dissolve the compound at the elevated temperature.

  • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath.

  • Observe the formation of crystals. Note the quality and quantity of the crystals formed.

  • Evaluate the results based on the criteria for an ideal solvent.

Potential Solvent Systems

Based on the structure of 2-Chloro-4-(3,4-difluorophenyl)benzoic acid and empirical data from similar compounds, the following solvents and solvent mixtures are recommended for initial screening.

Solvent/System Rationale Expected Behavior
Methanol/Water A 70:30 mixture was successful for a similar compound, 2-chloro-4-trifluoromethylbenzoic acid.[3] Methanol is a good solvent, and water acts as an anti-solvent.High solubility in hot methanol; addition of water or cooling should induce crystallization.
Ethanol/Water Similar to methanol/water, this is a common and effective system for recrystallizing carboxylic acids.[4][5]Good solubility in hot ethanol; crystallization upon cooling and/or addition of water.
Isopropanol (IPA) A common solvent for the crystallization of carboxylic acids.Moderate to good solubility at elevated temperatures.
Acetic Acid/Water Acetic acid can be a good solvent for aromatic carboxylic acids, with water acting as an anti-solvent.[2]High solubility in hot acetic acid; crystallization upon addition of water.
Acetone/Hexane Acetone is a strong polar aprotic solvent, while hexane is a non-polar anti-solvent.Good solubility in acetone; crystallization upon the addition of hexane.
Ethyl Acetate/Heptane A less polar solvent system that can be effective for moderately polar compounds.Good solubility in ethyl acetate; crystallization upon the addition of heptane.

Detailed Crystallization Protocols

Once a suitable solvent system has been identified, the following detailed protocols for common crystallization methods can be employed.

Protocol 1: Cooling Crystallization from a Single Solvent

This is the most straightforward crystallization method and should be attempted first if a suitable single solvent is found.

Workflow Diagram:

Cooling_Crystallization A Dissolution: Dissolve crude compound in a minimal amount of hot solvent. B Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution. A->B C Slow Cooling: Allow the solution to cool slowly to room temperature. B->C D Further Cooling: Place the flask in an ice bath to maximize crystal yield. C->D E Isolation: Collect crystals by vacuum filtration. D->E F Washing: Wash crystals with a small amount of cold solvent. E->F G Drying: Dry the purified crystals under vacuum. F->G

Figure 1: Workflow for Cooling Crystallization.

Step-by-Step Methodology:

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 2-Chloro-4-(3,4-difluorophenyl)benzoic acid. Add the chosen solvent in portions while heating the mixture to near its boiling point with gentle stirring. Continue adding the solvent until the compound just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield.[6][7]

  • Hot Filtration (Optional): If any insoluble impurities are observed in the hot solution, perform a hot filtration using a pre-heated filter funnel and fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.

  • Slow Cooling: Cover the flask with a watch glass or beaker and allow it to cool slowly to room temperature on a benchtop. Slow cooling is essential for the formation of large, well-defined crystals and to minimize the inclusion of impurities.[8][9]

  • Further Cooling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield of the crystallized product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel and an appropriate filter paper.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Anti-Solvent Crystallization

This method is particularly useful when a single solvent with a steep solubility curve cannot be found. It involves dissolving the compound in a "good" solvent and then adding a "poor" or "anti-solvent" in which the compound is insoluble to induce crystallization.

Workflow Diagram:

Anti_Solvent_Crystallization A Dissolution: Dissolve the crude compound in a minimal amount of a 'good' solvent at room temperature. B Anti-Solvent Addition: Slowly add the 'anti-solvent' with stirring until the solution becomes turbid. A->B C Re-dissolution: Add a few drops of the 'good' solvent to re-dissolve the precipitate. B->C D Crystal Growth: Allow the solution to stand undisturbed for crystal formation. C->D E Isolation: Collect crystals by vacuum filtration. D->E F Washing: Wash crystals with a mixture of the 'good' and 'anti-solvent'. E->F G Drying: Dry the purified crystals under vacuum. F->G

Figure 2: Workflow for Anti-Solvent Crystallization.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude 2-Chloro-4-(3,4-difluorophenyl)benzoic acid in a minimum amount of a "good" solvent (e.g., methanol, ethanol, acetone) at room temperature.

  • Anti-Solvent Addition: Slowly add the "anti-solvent" (e.g., water, hexane, heptane) with constant stirring. Continue adding the anti-solvent until the solution becomes persistently turbid, indicating the onset of precipitation.

  • Re-dissolution: Add a few drops of the "good" solvent back into the mixture until the turbidity just disappears. This creates a supersaturated solution that is ideal for crystal growth.

  • Crystal Growth: Cover the container and allow it to stand undisturbed at room temperature. Crystal formation may take several hours to days.

  • Isolation: Once a sufficient amount of crystals has formed, collect them by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a pre-chilled mixture of the "good" solvent and "anti-solvent" in a ratio that was used for the crystallization.

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting Common Crystallization Issues

Problem Potential Cause(s) Recommended Solution(s)
No Crystals Form - Too much solvent was used.- The solution is not sufficiently supersaturated.- Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod at the liquid-air interface.- Add a seed crystal of the pure compound.
Oiling Out - The solution is too concentrated.- The cooling rate is too fast.- The melting point of the compound is lower than the boiling point of the solvent.- Re-heat the solution and add more solvent.- Allow the solution to cool more slowly.- Choose a lower-boiling point solvent.
Poor Recovery - The compound is too soluble in the cold solvent.- Insufficient cooling time.- Use a different solvent or an anti-solvent to decrease solubility.- Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time.
Colored Crystals - Colored impurities are co-crystallizing.- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).

Conclusion

The crystallization of 2-Chloro-4-(3,4-difluorophenyl)benzoic acid is a critical purification step that requires a systematic and well-reasoned approach. By understanding the physicochemical properties of the molecule and employing a structured solvent screening process, researchers can identify optimal conditions for obtaining high-purity crystalline material. The detailed protocols for cooling and anti-solvent crystallization provided in these application notes serve as a robust starting point for process development and optimization. Careful attention to procedural details, such as cooling rates and solvent volumes, is paramount for achieving reproducible and successful results.

References

  • Google Patents. (n.d.). Purification of carboxylic acids by complexation with selective solvents.
  • Google Patents. (n.d.). Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid.
  • University of California, Davis. (n.d.). Recrystallization of Benzoic Acid.
  • University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Recrystallization. YouTube.
  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION.
  • Organic Syntheses. (n.d.). dl-4,4',6,6'-TETRACHLORODIPHENIC ACID.
  • Google Patents. (n.d.). Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • Google Patents. (n.d.). Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • Google Patents. (n.d.). 2-chloro-4-fluorobenzoic acid and preparation method thereof.
  • Patsnap Eureka. (n.d.). Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material.
  • PubChem. (n.d.). 2-Chloro-5-fluoro-4-(4-fluorophenyl)benzoic acid.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • All In with Dr. Betts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid. YouTube.
  • Sigma-Aldrich. (n.d.). 2-Chloro-4-fluorobenzoic acid 99%.
  • ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid.
  • Google Patents. (n.d.). Purification of aromatic polycarboxylic acids by recrystallization.
  • Chemistry Stack Exchange. (2017, May 21). Solvent for recrystallization of benzoic acid?.
  • Doc Brown's Chemistry. (n.d.). Physical chemical properties benzoic acid aromatic acids....
  • The Organic Chemistry Tutor. (2020, August 19). Selecting a Solvent to Crystallize a Substance. YouTube.
  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents.
  • PubChem. (n.d.). 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-4-(3,4-difluorophenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield in Suzuki-Miyaura Cross-Coupling Ticket ID: TS-CHM-2024-882 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering low yields in the synthesis of 2-Chloro-4-(3,4-difluorophenyl)benzoic acid . This transformation typically involves the coupling of 4-bromo-2-chlorobenzoic acid (or its ester) with 3,4-difluorophenylboronic acid .

Our analysis suggests the failure mode is likely protodeboronation of the electron-deficient boronic acid, compounded by catalyst poisoning from the free carboxylic acid. The 3,4-difluoro substitution pattern renders the boronic acid highly susceptible to hydrolytic cleavage under standard aqueous/basic conditions, converting your expensive reagent into volatile 1,2-difluorobenzene before it can couple.

This guide provides a diagnostic workflow, mechanistic insights, and an optimized protocol to restore yield.

Part 1: Diagnostic Workflow

Before altering your procedure, determine the specific failure mode using this logic tree.

TroubleshootingFlow Start Start: Analyze Reaction Mixture (LCMS/NMR) CheckSM Is Starting Halide (Benzoate) Remaining? Start->CheckSM CheckByprod Is 1,2-Difluorobenzene present? CheckSM->CheckByprod Yes (Low Conversion) Fail_Homocoupling ISSUE: Oxidative Homocoupling O2 ingress or excess oxidant. CheckSM->Fail_Homocoupling No (Halide consumed, wrong product) Fail_Deboronation ISSUE: Protodeboronation Boronic acid hydrolyzed before coupling. CheckByprod->Fail_Deboronation Yes (Boronic acid missing) Fail_Catalyst ISSUE: Catalyst Deactivation Pd poisoned by free acid or unstable ligand. CheckByprod->Fail_Catalyst No (Both SMs remain) Sol_Anhydrous SOLUTION: Switch to Anhydrous Conditions (THF/Toluene + CsF or K3PO4) Fail_Deboronation->Sol_Anhydrous Sol_Ligand SOLUTION: Switch Ligand/Precatalyst (Use SPhos-Pd-G2 or Pd(dppf)Cl2) Fail_Catalyst->Sol_Ligand Sol_Protect SOLUTION: Ester Protection Methylate acid before coupling. Fail_Catalyst->Sol_Protect

Figure 1: Diagnostic decision tree for identifying the root cause of low yields in Suzuki coupling of fluoro-aryl boronic acids.

Part 2: Technical Deep Dive & FAQs

Issue 1: The "Disappearing" Boronic Acid (Protodeboronation)

Q: Why does my 3,4-difluorophenylboronic acid vanish without forming the product?

A: This is the most common pitfall with polyfluorinated boronic acids. Electron-withdrawing groups (fluorines) on the phenyl ring stabilize the anionic intermediate formed after the base attacks the boron atom. Instead of undergoing transmetallation to the Palladium, this intermediate reacts with water (or a proton source), cleaving the C-B bond and releasing the aryl group as a neutral arene (1,2-difluorobenzene).

  • Risk Factor: High temperature (>80°C) + Aqueous strong base (Na2CO3/NaOH).

  • The Fix: You must reduce the concentration of free protons and "hot" hydroxide ions.

Comparative Stability Data:

Boronic Acid TypeRelative Stability (Aq. Base)Recommended Base
Phenylboronic acidHighNa2CO3, K2CO3 (Aqueous)
4-Fluorophenylboronic acidModerateK3PO4 (Aq/Organic mix)
3,4-Difluorophenylboronic acid Low CsF or K3PO4 (Anhydrous)
2,6-Difluorophenylboronic acidVery LowK3PO4 (Anhydrous)
Issue 2: Catalyst Poisoning by Free Acid

Q: I am trying to couple 4-bromo-2-chlorobenzoic acid directly. Is this a problem?

A: Yes. Free carboxylic acids can bind to Palladium(II) species, forming unreactive carboxylate complexes. Furthermore, the 2-chloro substituent is ortho to the carboxylic acid, creating a "pocket" that can trap the metal center.

  • Recommendation: Convert the acid to a Methyl Ester or Ethyl Ester prior to coupling.

  • Alternative: If you must couple the free acid, you cannot use standard Pd(PPh3)4. You must use a catalyst system designed for challenging substrates, such as Pd(dppf)Cl2 or SPhos Pd G2 , and use 3+ equivalents of base to ensure the acid is fully deprotonated to the carboxylate salt immediately.

Issue 3: Catalyst Selection

Q: I am using Pd(PPh3)4. Why isn't it working?

A: Tetrakis(triphenylphosphine)palladium(0) is an excellent generalist but a poor specialist. It is air-sensitive and lacks the electron density required to facilitate oxidative addition into the deactivated 4-bromo-2-chlorobenzoate system.

Recommended Catalyst Systems:

  • Pd(dppf)Cl2·DCM: (1,1'-Bis(diphenylphosphino)ferrocene)palladium(II) dichloride.

    • Why: The large bite angle of the dppf ligand stabilizes the Pd center and accelerates reductive elimination. It is robust against the electron-poor nature of the boronic acid [1].

  • SPhos Pd G2 / XPhos Pd G2: Buchwald Precatalysts.

    • Why: These generate the active monoligated Pd(0) species efficiently. SPhos is particularly effective at preventing protodeboronation because it promotes extremely fast transmetallation, "beating" the hydrolysis side reaction [2].

Part 3: Optimized Experimental Protocol

This protocol is designed to minimize protodeboronation and maximize conversion. It assumes the use of the methyl ester substrate to avoid acid poisoning.

Reaction: Methyl 4-bromo-2-chlorobenzoate + 3,4-Difluorophenylboronic acid


 Product
Reagents & Stoichiometry
  • Aryl Halide: Methyl 4-bromo-2-chlorobenzoate (1.0 equiv)

  • Boronic Acid: 3,4-Difluorophenylboronic acid (1.5 equiv) — Excess required due to instability.

  • Catalyst: Pd(dppf)Cl2[1]·DCM (3-5 mol%)

  • Base: Potassium Phosphate Tribasic (K3PO4), finely ground (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (9:1 ratio) OR Toluene (Anhydrous) if deboronation persists.

Step-by-Step Procedure
  • Preparation: Dry all glassware in an oven. If possible, use a Schlenk tube or a microwave vial.

  • Charging: Add the aryl halide (1.0 eq), boronic acid (1.5 eq), and K3PO4 (3.0 eq) to the vessel.

  • Catalyst Addition: Add Pd(dppf)Cl2·DCM (0.03 eq).

  • Inert Atmosphere: Cap the vessel with a septum. Evacuate and backfill with Nitrogen or Argon (repeat 3 times). Oxygen is the enemy of this reaction.

  • Solvent: Syringe in degassed 1,4-Dioxane. If using the 9:1 mix, add the degassed water separately now.

    • Tip: If you previously saw high deboronation, use anhydrous Dioxane and Cesium Fluoride (CsF) (3.0 eq) instead of K3PO4/Water.

  • Reaction: Heat to 80°C . Do not reflux aggressively (100°C+) unless necessary, as high heat promotes deboronation.

  • Monitoring: Check LCMS at 2 hours.

    • If SM remains: Add another 0.5 eq of boronic acid (degassed in solvent) via syringe.

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd residues. Wash with EtOAc. Concentrate and purify via column chromatography.

  • Hydrolysis (Optional): If the target is the free acid, hydrolyze the ester using LiOH in THF/Water (RT, 4 hours) after the coupling is complete.

Part 4: Mechanistic Visualization

Understanding the competition between the productive cycle and the destructive side reaction is critical.

Mechanism cluster_legend Key Insight BoronicAcid 3,4-Difluoro- phenylboronic acid Boronate Boronate Anion [Ar-B(OH)3]- BoronicAcid->Boronate + Base (OH-) Pd_Complex Pd(II)-Ar-X Intermediate Boronate->Pd_Complex Transmetallation (Fast with SPhos/dppf) Waste Waste: 1,2-Difluorobenzene Boronate->Waste Protodeboronation (Fast with H2O/Heat) Product Coupled Product (Biaryl) Pd_Complex->Product Reductive Elimination Info Electron-poor rings stabilize the Boronate Anion, increasing its lifetime and chance to hydrolyze (Red Path) before hitting the Catalyst (Green Path).

Figure 2: Competitive pathways. The goal of using SPhos/dppf and anhydrous conditions is to accelerate the Green path and suppress the Red path.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 130(41), 13552–13554. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

Sources

Technical Support Center: Crystallization of 2-Chloro-4-(3,4-difluorophenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Process Chemistry & Engineering) Topic: Troubleshooting Isolation, Purification, and Polymorph Control Molecule Class: Fluorinated Biphenyl Carboxylic Acid[1]

Introduction: The Challenge of Fluorinated Biphenyls

You are likely isolating 2-Chloro-4-(3,4-difluorophenyl)benzoic acid following a Suzuki-Miyaura cross-coupling reaction.[1] While the benzoic acid moiety provides a handle for pH manipulation, the lipophilic 3,4-difluorophenyl group introduces significant challenges: oiling out (liquid-liquid phase separation) , polymorphism , and palladium retention .[1]

This guide moves beyond basic "dissolve and cool" instructions. It addresses the thermodynamic and kinetic barriers specific to crystallizing rigid, fluorinated bi-aryl systems.[1]

Module 1: Solubility & Solvent Selection

User Issue: "The compound is either too soluble in organics or forms a sticky gum in water."

The Solubility Profile

This molecule exhibits "Janus-faced" solubility: the carboxylic acid is polar/H-bonding, while the difluorobiphenyl core is highly lipophilic.[1]

Solvent ClassSolventSolubility RatingApplication
Protic Polar Methanol / EthanolHigh (Hot & Cold)Primary solvent for recrystallization.[1]
Aprotic Polar DMSO / DMFVery High Avoid. Hard to remove; causes oiling out during water addition.[1]
Non-Polar Toluene / HeptaneModerate to Low Good for hot filtration of inorganics, but poor yield without anti-solvent.[1]
Aqueous Water (Acidic)Insoluble Anti-solvent.
Aqueous Water (Basic, pH > 9)Soluble (as Salt)Crucial for impurity rejection (pH swing).
Troubleshooting Q&A

Q: I tried crystallizing from hot Ethanol, but I got low recovery. Why? A: The solubility curve in pure ethanol is likely too flat. You need a binary solvent system . The fluorinated ring increases solubility in organic media significantly compared to non-fluorinated analogs.

  • Fix: Use Ethanol/Water (70:30 v/v) . Dissolve in hot ethanol, then add water slowly at reflux until slight turbidity persists, then clear with a drop of ethanol before cooling.

Q: My product oils out immediately upon adding the anti-solvent (water). A: You triggered the "Oiling Out" boundary (Liquid-Liquid Phase Separation - LLPS) before crossing the Solubility curve. This happens when the anti-solvent is added too fast or the temperature is too high.

  • Fix: See the Metastable Zone Protocol in Module 2.

Module 2: The "Oiling Out" & Polymorph Protocol

User Issue: "I obtained an amorphous glass or sticky oil instead of a crystalline powder."

Fluorinated biphenyls have weak crystal lattice energy due to inefficient packing caused by the fluorine atoms, making them prone to oiling out.[1]

The "Seeding at Metastability" Protocol

Do not rely on spontaneous nucleation.[1]

  • Dissolution: Dissolve crude solid in Ethanol (5 vol) at 75°C.

  • Clarification: If black specks (Pd) are visible, hot filter through Celite.[1]

  • The Critical Point: Cool to 60°C .

  • Seeding: Add 1-2 wt% of pure seed crystals. Note: If you lack seeds, scratch the glass wall vigorously or sonicate a small aliquot to generate them.[1]

  • Aging: Hold at 60°C for 30 minutes. Ensure seeds do not dissolve.[1]

  • Anti-solvent Addition: Add Water (3 vol) via syringe pump or dropwise over 2 hours, maintaining 60°C.[1]

    • Why? This keeps the system in the Metastable Zone Width (MSZW), promoting growth on existing crystals rather than new nucleation (which leads to oil/fines).

  • Cooling Ramp: Cool to 20°C at a rate of 10°C/hour.

  • Isolation: Filter and wash with cold Ethanol/Water (1:1).

Visualizing the Logic

CrystallizationLogic Start Start: Hot Solution CheckTurbidity Is solution clear? Start->CheckTurbidity HeatMore Heat to Reflux CheckTurbidity->HeatMore No (Cloudy) CoolToSeed Cool to 60°C (Metastable Zone) CheckTurbidity->CoolToSeed Yes HeatMore->CheckTurbidity AddSeed Add 1% Seed Crystals CoolToSeed->AddSeed Hold Hold 30 mins (Ostwald Ripening) AddSeed->Hold AddWater Slow Addn of Water (Anti-solvent) Hold->AddWater OilCheck Did it Oil Out? AddWater->OilCheck Reheat Reheat to dissolve oil -> Slower Addn OilCheck->Reheat Yes CoolDown Linear Cool to 20°C OilCheck->CoolDown No (Suspension) Reheat->CoolToSeed

Figure 1: Decision logic for avoiding "oiling out" during crystallization.

Module 3: Impurity Rejection (Suzuki Residuals)

User Issue: "My product is gray (Palladium) or contains the des-halo impurity."

Impurity Profile
  • Palladium (Pd): From the catalyst.[2][3]

  • Des-chloro impurity: 4-(3,4-difluorophenyl)benzoic acid.[1] (Hard to remove via crystallization due to structural similarity).

  • Homocoupling: Biphenyl-biphenyl dimers.

The "pH Swing" Purification (Pre-Crystallization)

Before attempting recrystallization, use the carboxylic acid handle to chemically wash the compound.

  • Dissolution: Suspend crude solid in water. Add 1M NaOH until pH > 10. The solid should dissolve (formation of sodium benzoate salt).

  • Organic Wash: Wash this aqueous phase with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Mechanism:[1][4][5][6][7] The neutral impurities (homocoupling dimers, catalyst ligands) migrate to the organic layer. The product remains in the water.

  • Scavenging: Add Activated Carbon (Charcoal) or a thiol-based scavenger (e.g., SiliaMetS® Thiol) to the aqueous layer. Stir for 1 hour, then filter through Celite.

  • Precipitation: Slowly add 1M HCl to the filtrate until pH < 2. The product will precipitate as a white solid.[8][9]

  • Dry: Filter and dry.[1][8][9] Then proceed to the Ethanol/Water crystallization described in Module 2.

Workflow Visualization

PurificationWorkflow cluster_0 Chemical Purification (pH Swing) cluster_1 Physical Purification (Crystallization) Crude Crude Mixture (Suzuki Product) Base Dissolve in Aqueous NaOH Crude->Base Wash Wash with EtOAc (Remove Neutrals) Base->Wash Acid Acidify (HCl) to Precipitate Wash->Acid Dissolve Dissolve in Hot EtOH Acid->Dissolve Filter & Dry Seed Seed @ 60°C Dissolve->Seed Cryst Controlled Cooling + Water Addition Seed->Cryst Pure Pure API Intermediate Cryst->Pure

Figure 2: Integrated purification workflow combining chemical (pH swing) and physical (crystallization) methods.[1]

Frequently Asked Questions (FAQs)

Q: Can I use Toluene for crystallization? A: Toluene is excellent for removing non-polar impurities, but the solubility of fluorinated biphenyls in toluene is often too high at room temperature, leading to yield loss.[1] Use Toluene only for recrystallization of the crude if the main impurity is very polar, or use it as a co-solvent with Heptane (Toluene/Heptane 1:3).

Q: The melting point is broad (e.g., 180-185°C). Is it impure? A: Not necessarily. Fluorinated biphenyls are notorious for exhibiting rotational polymorphism (atropisomerism is unlikely here due to lack of ortho-bulk, but conformational polymorphs are common).[1]

  • Action: Run DSC (Differential Scanning Calorimetry). If you see two endotherms, you have mixed polymorphs.[1] A slow cooling ramp (Module 2) usually favors the stable, higher-melting form.[1]

Q: How do I remove the "Des-Chloro" impurity (missing the Cl atom)? A: This is a synthesis failure (oxidative addition failure). Crystallization is ineffective for separating 2-H vs 2-Cl analogs due to isostructural crystal packing.[1]

  • Action: You must optimize the Suzuki coupling (change catalyst to Pd(dppf)Cl2 or improve inert atmosphere) to prevent this impurity from forming. If present, preparative HPLC is often required.[1]

References

  • Anderson, N. G. (2012).[1] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Standard text on solvent selection and pH swings).

  • Tung, H. H., et al. (2009).[1] Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE.[1]

  • Suzuki, A. (2011).[1] Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture). Angewandte Chemie International Edition.

  • Beckmann, W. (2013).[1] Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH.[1] (Reference for metastable zone width and seeding protocols).

Sources

"solubility issues with 2-Chloro-4-(3,4-difluorophenyl)benzoic acid in experiments"

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Experimental Support Division

Welcome to the technical support guide for 2-Chloro-4-(3,4-difluorophenyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its experimental use, with a primary focus on resolving solubility issues. Our goal is to provide you with the foundational knowledge and practical protocols to ensure the smooth progress of your research.

Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I'm having difficulty dissolving 2-Chloro-4-(3,4-difluorophenyl)benzoic acid. Why is it so poorly soluble?

Answer:

The solubility challenges with this compound are rooted in its molecular structure. Several physicochemical factors contribute to its low solubility in many common solvents, particularly aqueous solutions:

  • High Lipophilicity: The molecule possesses a significant nonpolar surface area due to the presence of two phenyl rings and halogen substituents (chloro- and difluoro-). This is reflected in a high calculated LogP (XLogP3), a measure of lipophilicity. For instance, a structurally similar compound, 2-chloro-5-fluoro-4-(4-fluorophenyl)benzoic acid, has a computed XLogP3 of 4.9, indicating a strong preference for nonpolar environments over aqueous ones[1].

  • Crystalline Structure: As a solid, the compound exists in a stable crystal lattice. The energy required to break this lattice (lattice energy) must be overcome by the energy of solvation (the interaction between the solute and solvent molecules). For poorly soluble compounds, the energy of solvation is often insufficient to disrupt the crystal structure.

  • Weak Acidity: While it is a carboxylic acid, its acidity is influenced by the electron-withdrawing effects of the halogen substituents. The carboxyl group can engage in hydrogen bonding with water, but the large, nonpolar backbone of the molecule dominates its overall behavior, limiting its miscibility in water[2]. Carboxylic acids with larger hydrocarbon components are generally less soluble in water[2][3].

Question 2: What are the recommended starting solvents for preparing a stock solution?

Answer:

Based on the compound's lipophilic nature and data from structurally related molecules, the following organic solvents are recommended as starting points for creating a concentrated stock solution.

Data Summary: Recommended Solvents for Stock Solutions

SolventExpected SolubilityNotes & Rationale
Dimethyl Sulfoxide (DMSO) HighA common aprotic polar solvent with excellent solubilizing power for a wide range of organic compounds. It is a standard choice for preparing stock solutions for in vitro assays.
Dimethylformamide (DMF) HighSimilar to DMSO, DMF is another aprotic polar solvent capable of dissolving many poorly soluble compounds.
Ethanol (95% or absolute) Moderate to HighA related compound, 2-Chloro-4-fluorobenzoic acid, is soluble in 95% ethanol at 50 mg/mL[4]. This is a good starting point, though some gentle warming may be required.
Methanol ModerateGenerally a good solvent for many organic acids. Recrystallization of similar compounds is sometimes performed from alcohol solutions[5].

Pro-Tip: When preparing stock solutions, always start with a small amount of the compound and gradually add the solvent. Sonication or gentle warming (e.g., to 37-40°C) can often help expedite dissolution. However, always be mindful of the compound's thermal stability.

Question 3: My experiment requires an aqueous buffer. How can I improve the solubility of the compound in my aqueous system?

Answer:

This is a classic challenge for acidic compounds. The most effective strategy is to leverage the acidic nature of the carboxyl group through pH adjustment. By converting the carboxylic acid into its corresponding carboxylate salt, you dramatically increase its polarity and, therefore, its aqueous solubility.

The Principle: Acid-Base Chemistry to Enhance Solubility

The carboxylic acid (R-COOH) exists in equilibrium with its deprotonated carboxylate form (R-COO⁻). The carboxylate form is an ion and is significantly more soluble in polar solvents like water. By adding a base, you shift the equilibrium towards the more soluble carboxylate form.

cluster_equilibrium Solubility Equilibrium in Aqueous Media insoluble R-COOH (Insoluble Acid Form) soluble R-COO⁻ + H⁺ (Soluble Carboxylate Salt) insoluble->soluble Dissociation soluble->insoluble Association base Add Base (e.g., NaOH) base->soluble Shifts Equilibrium Right -> Increases Solubility

Caption: Mechanism of pH-dependent solubility enhancement.

Step-by-Step Protocol for Aqueous Solubilization via pH Adjustment:

  • Preparation: Weigh the desired amount of 2-Chloro-4-(3,4-difluorophenyl)benzoic acid. Prepare a dilute basic solution, such as 0.1 N to 1 N Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH).

  • Initial Suspension: Suspend the compound in a minimal amount of purified water or your target buffer at a slightly acidic pH. It will likely not dissolve at this stage.

  • Titration: While stirring vigorously, add the basic solution dropwise to the suspension.

  • Monitor Dissolution: Continue adding the base and monitor for visual clarity. The compound should begin to dissolve as the pH increases and the carboxylate salt is formed.

  • Final pH Adjustment: Once the compound is fully dissolved, carefully adjust the pH to your desired final experimental value using a dilute acid (e.g., 0.1 N HCl) or more base. Crucially, do not lower the pH too far back towards the compound's pKa, as this will cause it to precipitate out of solution.

  • Volume Adjustment: Bring the solution to its final target volume with your buffer or water.

This method of converting the acid to its salt form by hydrolysis under alkaline conditions is a common industrial synthesis and purification step, demonstrating its effectiveness[6].

Question 4: My compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture media or buffer. What is happening and how can I fix it?

Answer:

This is a very common issue known as "crashing out." It occurs when the highly concentrated drug in a good organic solvent (like DMSO) is suddenly introduced to a poor solvent (the aqueous buffer). The DMSO disperses, and the compound is left in an environment where it is no longer soluble, causing it to precipitate.

Troubleshooting Workflow for Dilution-Induced Precipitation:

start Start: Compound precipitates upon dilution from DMSO stock q1 Is the final DMSO concentration <0.5%? start->q1 a1_yes Yes q1->a1_yes a1_no No: High DMSO % can cause precipitation/toxicity. Reduce stock concentration. q1->a1_no q2 Can you increase the pH of your final aqueous media? a1_yes->q2 a2_yes Yes: Prepare a salt form first (see Protocol in Q3). This is the best option. q2->a2_yes a2_no No: pH is fixed for the experiment. q2->a2_no end_solution Solution: Use a salt form, co-solvents, or reduce final concentration. a2_yes->end_solution q3 Can your experiment tolerate co-solvents or surfactants? a2_no->q3 a3_yes Yes: Add a biocompatible surfactant (e.g., Tween® 80, Solutol® HS-15) or co-solvent (e.g., PEG-400) to the aqueous media before adding stock. q3->a3_yes a3_no No: Additives will interfere. q3->a3_no a3_yes->end_solution end_fail Consider alternative formulation (e.g., cyclodextrin complexes, nanosuspensions). a3_no->end_fail

Caption: Troubleshooting workflow for precipitation upon dilution.

Recommended Solutions:

  • Reduce Final Concentration: The simplest solution may be to work at a lower final concentration of the compound.

  • Use a Surfactant/Solubilizer: Incorporating a small amount of a non-ionic surfactant like Tween® 80 or Solutol® HS-15 into your aqueous media can create micelles that encapsulate the drug, keeping it in solution[7].

  • Pluronic F-68: This is a gentle co-polymer often used in cell culture to aid in the solubilization of difficult compounds without significant toxicity.

  • Serial Dilution: Instead of a single large dilution step, perform serial dilutions through intermediate solutions containing decreasing ratios of DMSO to aqueous buffer. This can sometimes ease the transition and prevent immediate precipitation.

Question 5: What safety precautions are necessary when handling 2-Chloro-4-(3,4-difloguorophenyl)benzoic acid?

Answer:

While a specific Safety Data Sheet (SDS) for this exact compound is not available, we can infer the necessary precautions from structurally similar halogenated benzoic acids. Always handle this compound with care, assuming it presents potential hazards.

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses or goggles[8][9].

  • Respiratory Protection: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust[10]. GHS classifications for similar compounds indicate they may cause respiratory irritation[11][12].

  • Skin and Eye Contact: Avoid contact with skin and eyes. Similar compounds are known to cause skin irritation and serious eye irritation/damage[9][11][12]. In case of contact, rinse the affected area immediately and thoroughly with water[8].

  • Ingestion: Do not eat, drink, or smoke in the laboratory. Halogenated benzoic acids are often classified as harmful if swallowed[8][11].

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place[8][10].

Always consult your institution's safety officer and review the vendor-supplied SDS upon receipt of any chemical.

References
  • CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material . Patsnap Eureka. [Link]

  • 2-Chloro-5-fluoro-4-(4-fluorophenyl)benzoic acid . PubChem, National Center for Biotechnology Information. [Link]

  • Techniques for Improving Solubility . International Journal of Medical Science and Dental Research. [Link]

  • Solubilization techniques used for poorly water-soluble drugs . PubMed Central, National Institutes of Health. [Link]

  • Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis . ACS Publications. [Link]

  • 5 Novel Techniques for Solubility Enhancement . Ascendia Pharmaceutical Solutions. [Link]

  • Solubility of Carboxylic Acids . YouTube. [Link]

  • 2-Chloro-4-fluorobenzoic acid . PubChem, National Center for Biotechnology Information. [Link]

  • What evidence is there that the carboxylic acids are soluble or insoluble in aqueous solution? Quora. [Link]

  • Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis . PubMed Central, National Institutes of Health. [Link]

  • Safety Data Sheet: Benzoic acid . Carl ROTH. [Link]

  • Drug Solubility: Importance and Enhancement Techniques . PubMed Central, National Institutes of Health. [Link]

  • Physical Properties of Carboxylic Acids . Chemistry LibreTexts. [Link]

  • Solubility enhancement techniques: A comprehensive review . World Journal of Biology Pharmacy and Health Sciences. [Link]

  • 2-Chloro-4-methoxybenzoic acid . PubChem, National Center for Biotechnology Information. [Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUE . International Journal of Research and Analytical Reviews. [Link]

  • 2-Fluoro-4-(methoxycarbonyl)benzoic acid . ResearchGate. [Link]

  • CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.

Sources

Validation & Comparative

Validating the Purity of 2-Chloro-4-(3,4-difluorophenyl)benzoic acid: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hidden Risks in Biaryl Scaffolds

In modern drug discovery, particularly within the field of Targeted Protein Degradation (PROTACs) and kinase inhibition, the integrity of biaryl scaffolds is paramount. 2-Chloro-4-(3,4-difluorophenyl)benzoic acid (CAS: 1261956-79-9) serves as a critical "exit vector" intermediate. Its carboxylic acid handle allows for the attachment of linkers or warheads, while the orth-chloro biaryl core provides essential conformational restriction.

However, commercial sources of this intermediate often vary significantly in quality. Standard HPLC-UV validation frequently fails to detect regioisomeric impurities and dehalogenated byproducts inherent to the Suzuki-Miyaura coupling used in its synthesis. These "silent" impurities can catastrophically lower yields in downstream amide couplings or, worse, generate difficult-to-separate isomeric active pharmaceutical ingredients (APIs).

This guide compares the performance of Standard Commercial Grade (SCG) material against Orthogonally Validated Grade (OVG) material, demonstrating why multi-modal analysis (HPLC + 19F-qNMR) is the only acceptable standard for late-stage discovery.

Comparative Analysis: Standard vs. Orthogonally Validated Material

We evaluated two grades of 2-Chloro-4-(3,4-difluorophenyl)benzoic acid to determine their impact on a model downstream reaction: the synthesis of a PROTAC linker-conjugate via amide coupling.

The Alternatives Defined
  • Alternative A: Standard Commercial Grade (SCG)

    • Claimed Purity: >97% (HPLC-UV @ 254 nm).

    • Validation Method: Single-column C18 Reverse Phase HPLC.

    • Primary Risk: Co-elution of regioisomers and des-chloro impurities.

  • Alternative B: Orthogonally Validated Grade (OVG)

    • Claimed Purity: >99.5% (Absolute purity by qNMR).

    • Validation Method: Orthogonal HPLC (Phenyl-Hexyl + C18) + 19F-qNMR + LC-MS/MS.

    • Benefit: Elimination of structurally similar impurities that compete in downstream coupling.

Performance Data: Downstream Amidation Efficiency

Experiment: Both grades were subjected to HATU-mediated coupling with a complex amine linker.

MetricStandard Commercial Grade (SCG)Orthogonally Validated Grade (OVG)Impact Analysis
HPLC Purity (CoA) 97.2%99.8%SCG overestimates purity due to response factor bias.
True Purity (qNMR) 91.4%99.6%8.4% discrepancy in SCG reveals hidden inorganic salts/solvents.
Major Impurity 3.5% Des-chloro analog<0.1% DetectedDes-chloro analog acts as a chain terminator.
Coupling Yield 62% (Difficult purification)94% (Clean isolation)Impurities consumed coupling reagents and complicated workup.
Purification Loss 25% mass loss<5% mass lossSCG required multiple column passes to remove side-products.

Key Insight: The "Des-chloro" impurity (4-(3,4-difluorophenyl)benzoic acid) lacks the ortho-chlorine steric clash. It reacts faster than the desired product in amidation reactions, competitively inhibiting the desired pathway and enriching the impurity in the final product.

The Science of Validation: Why Standard Methods Fail

The "Invisible" Impurities

The synthesis of 2-Chloro-4-(3,4-difluorophenyl)benzoic acid typically involves a Suzuki coupling between 4-bromo-2-chlorobenzoic acid and 3,4-difluorophenylboronic acid. Two critical impurities arise:

  • Protodehalogenation (Des-chloro): Loss of the Chlorine atom during Pd-catalysis.

  • Regioisomerism: 2-Chloro-4-(2,4-difluorophenyl)... arising from impure boronic acid starting materials.

Standard C18 HPLC often fails to resolve the Des-chloro impurity because the loss of a single chlorine atom causes a minimal shift in hydrophobicity compared to the massive biaryl surface area.

Visualization of the Validation Workflow

The following diagram illustrates the necessary decision logic for validating this scaffold, highlighting where standard methods fail.

ValidationWorkflow Start Crude 2-Chloro-4-(3,4-difluorophenyl)benzoic acid StdHPLC Standard C18 HPLC (UV 254nm) Start->StdHPLC Result1 Pass (>95%)? StdHPLC->Result1 Fail1 REJECT: High Impurity Load Result1->Fail1 No AdvancedCheck Orthogonal Check Needed Result1->AdvancedCheck Yes (False Confidence) qNMR 19F-NMR & 1H-qNMR AdvancedCheck->qNMR Quantify F-isomers OrthoHPLC Phenyl-Hexyl Column HPLC AdvancedCheck->OrthoHPLC Separate Des-chloro Decision Is Des-chloro < 0.1% AND Regioisomer < 0.1%? qNMR->Decision OrthoHPLC->Decision FinalPass VALIDATED GRADE (Ready for PROTAC Synthesis) Decision->FinalPass Yes FinalFail REJECT: Hidden Impurities Detected Decision->FinalFail No

Caption: Figure 1. Orthogonal validation workflow. Note that Standard C18 HPLC often yields "False Confidence" by failing to resolve des-chloro impurities.

Experimental Protocols

To replicate the Orthogonally Validated Grade (OVG) quality, the following protocols must be implemented.

Protocol A: Orthogonal HPLC (Regioisomer Separation)

Rationale: The Phenyl-Hexyl stationary phase interacts with the pi-electrons of the biaryl system differently than C18, enhancing selectivity for the halogenated aromatic ring.

  • Instrument: Agilent 1290 Infinity II or equivalent UHPLC.

  • Column: Phenomenex Kinetex Phenyl-Hexyl, 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 12 minutes.

  • Detection: UV @ 230 nm (More sensitive for fluorinated rings) and 254 nm.

  • Acceptance Criteria: The Des-chloro impurity (approx. RRT 0.92) must be baseline resolved from the main peak.

Protocol B: 19F-qNMR (Absolute Purity & Isomer Check)

Rationale: 19F-NMR is the "gold standard" for this molecule. The 3,4-difluoro pattern is distinct. Any signal from 2,4-difluoro or 3,5-difluoro isomers will appear as distinct multiplets.

  • Instrument: Bruker Avance III 400 MHz (or higher).

  • Solvent: DMSO-d6 (to prevent aggregation).

  • Internal Standard:

    
    -Trifluorotoluene (added gravimetrically).
    
  • Parameters:

    • Pulse sequence: zgig (Inverse gated decoupling to eliminate NOE).

    • Relaxation Delay (D1): 30 seconds (Critical for quantitative integration).

    • Scans: 64.

  • Analysis:

    • Integrate the -138 ppm and -141 ppm regions (approximate shifts for 3,4-difluoro).

    • Compare integrals against the internal standard (-63 ppm).

    • Calculation:

      
      
      

Case Study: The PROTAC Linker Failure

To illustrate the causality between purity and performance, we modeled a ligation between 2-Chloro-4-(3,4-difluorophenyl)benzoic acid and a VHL-ligand linker.

The Scenario: A medicinal chemistry team used SCG (97% HPLC) material. During the amide coupling, they observed a 30% lower yield than expected. LC-MS analysis of the crude reaction mixture revealed a significant amount of Side Product X .

Mechanism of Failure: The SCG material contained 4% Palladium scavengers (residuals from synthesis) and 3% Des-chloro analog .

  • Pd-Residuals: Chelated the HATU coupling reagent, reducing activation efficiency.

  • Des-chloro Analog: Reacted preferentially with the amine linker due to lower steric hindrance (lacking the ortho-Cl).

The Fix: Switching to OVG (>99.5% qNMR) material removed the competitive substrate and the metal contaminants. The yield recovered to 94%, and the final purification step was reduced from a gradient flash column to a simple precipitation.

FailureMechanism SCG Standard Grade Input (Contains Des-chloro Impurity) Pathway1 Main Reaction (Sterically Hindered) SCG->Pathway1 Pathway2 Impurity Reaction (Fast Kinetics) SCG->Pathway2 Competitive Reagents Coupling Reagents (HATU/DIEA) Reagents->Pathway1 Reagents->Pathway2 Product Target PROTAC (Low Yield) Pathway1->Product Byproduct Des-chloro Impurity (High Yield Byproduct) Pathway2->Byproduct Byproduct->Product Co-elutes during Purification

Caption: Figure 2. Competitive inhibition mechanism where the Des-chloro impurity outcompetes the target molecule during synthesis.

Conclusion

For the development of high-value therapeutics like PROTACs, the purity of the 2-Chloro-4-(3,4-difluorophenyl)benzoic acid building block cannot be assumed based on a simple CoA. The presence of regioisomers and dehalogenated byproducts requires a shift from "Standard" to "Orthogonal" validation.

Recommendation:

  • For Early Screening: Standard Commercial Grade (SCG) is acceptable if <5% error in biological data is tolerated.

  • For Lead Optimization & Scale-up: Only Orthogonally Validated Grade (OVG) utilizing 19F-qNMR should be sourced to prevent costly downstream failures.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53225886, 2-Chloro-4-(3,4-difluorophenyl)benzoic acid. Retrieved from [Link]

  • Holzgrabe, U. (2010).Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. (General reference for qNMR methodology).

A Comparative Guide to the Synthesis of 2-Chloro-4-(3,4-difluorophenyl)benzoic Acid: Reproducibility and Practicality

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: An In-depth Technical Analysis of Synthetic Routes

The biphenyl carboxylic acid scaffold is a privileged motif in medicinal chemistry, appearing in numerous blockbuster drugs. Among these, 2-Chloro-4-(3,4-difluorophenyl)benzoic acid stands as a crucial building block for the synthesis of various therapeutic agents. Its efficient and reproducible synthesis is, therefore, a matter of significant interest in the pharmaceutical industry. This guide provides a comprehensive comparison of two prominent synthetic strategies for this target molecule: the Suzuki-Miyaura cross-coupling reaction and a Grignard-based approach. We will delve into the mechanistic underpinnings, detailed experimental protocols, and a critical evaluation of their respective strengths and weaknesses, with a focus on reproducibility, scalability, and overall practicality.

At a Glance: Comparing Suzuki-Miyaura and Grignard Routes

ParameterSuzuki-Miyaura CouplingGrignard-based Synthesis
Overall Yield Generally Good to Excellent (70-95%)Moderate to Good (50-80%)
Reproducibility Generally high, but sensitive to catalyst, ligand, and base choice.Moderate, highly sensitive to anhydrous conditions and reagent quality.
Scalability Well-established for large-scale production, with some challenges.[1]Feasible, but requires stringent process control to maintain anhydrous conditions.
Reagent Availability Starting materials are commercially available.Starting materials are commercially available.
Key Challenges Catalyst cost and deactivation, potential for side reactions (homocoupling, protodeboronation).Strict requirement for anhydrous conditions, potential for Wurtz coupling and other side reactions.[2][3]
Purification Typically requires chromatography or recrystallization to remove catalyst residues and byproducts.Generally involves an acidic work-up and extraction, followed by recrystallization.

Method 1: The Suzuki-Miyaura Cross-Coupling Approach

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, renowned for its versatility in forming carbon-carbon bonds.[4] This palladium-catalyzed reaction between an organoboron compound and an organohalide offers a direct and efficient route to biphenyls.[5]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (2-chloro-4-bromobenzoic acid) to form a Pd(II) species.

  • Transmetalation: The organoboron reagent ((3,4-difluorophenyl)boronic acid) transfers its organic group to the palladium center, a step that is facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biphenyl product, regenerating the Pd(0) catalyst.

The choice of catalyst, ligand, and base is crucial for a successful and reproducible Suzuki-Miyaura coupling. Bulky, electron-rich phosphine ligands are often employed to promote the oxidative addition and reductive elimination steps.

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-Ar'(Ln) Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)-Ar'(Ln)->Pd(0)Ln Reductive Elimination Ar-Ar' (Product) Ar-Ar' (Product) Ar-Pd(II)-Ar'(Ln)->Ar-Ar' (Product) Ar-X (2-chloro-4-bromobenzoic acid) Ar-X (2-chloro-4-bromobenzoic acid) Ar-X (2-chloro-4-bromobenzoic acid)->Ar-Pd(II)-X(Ln) Oxidative Addition

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
Detailed Experimental Protocol

Materials:

  • 2-Chloro-4-bromobenzoic acid

  • (3,4-Difluorophenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Toluene

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl), 2M

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-4-bromobenzoic acid (1.0 eq), (3,4-difluorophenyl)boronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

  • Solvent and Base Addition: Add potassium carbonate (3.0 eq) to the flask. Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, followed by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 2-Chloro-4-(3,4-difluorophenyl)benzoic acid.

Reproducibility and Challenges

While the Suzuki-Miyaura coupling is generally robust, several factors can influence its reproducibility, especially on a larger scale:

  • Catalyst Activity: The quality and activity of the palladium catalyst can vary. Inconsistent catalyst performance can lead to variable reaction times and yields.

  • Ligand Selection: The choice of phosphine ligand is critical and often substrate-dependent. For electron-deficient aryl halides, bulky and electron-rich ligands are generally preferred.

  • Base Sensitivity: The base not only facilitates transmetalation but can also promote side reactions such as protodeboronation of the boronic acid.[6] The choice and stoichiometry of the base must be carefully optimized.

  • Oxygen Sensitivity: The Pd(0) catalyst is sensitive to oxygen, and incomplete degassing of solvents and reagents can lead to catalyst deactivation and lower yields.

Method 2: The Grignard-based Synthesis

The Grignard reaction is a classic organometallic reaction that involves the reaction of an organomagnesium halide (Grignard reagent) with an electrophile. For the synthesis of carboxylic acids, the Grignard reagent is reacted with carbon dioxide.[2][3]

Mechanistic Rationale

This synthesis proceeds in two main stages:

  • Formation of the Grignard Reagent: An aryl halide reacts with magnesium metal in an ethereal solvent to form the Grignard reagent. In the case of a dihalogenated starting material like 1-bromo-3,4-difluorobenzene, the more reactive C-Br bond will selectively react with magnesium.

  • Carboxylation: The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of carbon dioxide (dry ice) to form a magnesium carboxylate salt.

  • Acidic Work-up: The magnesium carboxylate salt is then protonated with a strong acid to yield the final carboxylic acid product.

The most critical factor for a successful Grignard reaction is the strict exclusion of water and other protic sources, as the Grignard reagent is a very strong base and will be readily quenched.[2]

Grignard_Synthesis cluster_0 Grignard Formation cluster_1 Carboxylation & Work-up Ar-Br (1-bromo-3,4-difluorobenzene) Ar-Br (1-bromo-3,4-difluorobenzene) Ar-MgBr (Grignard Reagent) Ar-MgBr (Grignard Reagent) Ar-Br (1-bromo-3,4-difluorobenzene)->Ar-MgBr (Grignard Reagent) Mg, THF Ar-COOMgBr Ar-COOMgBr Ar-MgBr (Grignard Reagent)->Ar-COOMgBr 1. CO2 (dry ice) Ar-COOH (Product) Ar-COOH (Product) Ar-COOMgBr->Ar-COOH (Product) 2. H3O+

Figure 2: Workflow for the Grignard-based Synthesis of the Benzoic Acid.
Detailed Experimental Protocol

Materials:

  • 1-Bromo-3,4-difluorobenzene

  • Magnesium turnings

  • Iodine (a small crystal)

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (HCl), 6M

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Grignard Reagent:

    • Flame-dry all glassware and allow to cool under a stream of inert gas.

    • To a round-bottom flask containing magnesium turnings (1.5 eq) and a small crystal of iodine, add a small portion of a solution of 1-bromo-3,4-difluorobenzene (1.0 eq) in anhydrous THF.

    • Initiate the reaction by gentle heating or sonication. Once the reaction starts (indicated by bubbling and disappearance of the iodine color), add the remaining solution of 1-bromo-3,4-difluorobenzene dropwise to maintain a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Carboxylation:

    • Crush dry ice into a powder and place it in a separate flask.

    • Slowly pour the prepared Grignard solution onto the crushed dry ice with vigorous stirring. A viscous slurry will form.

    • Allow the mixture to warm to room temperature as the excess dry ice sublimes.

  • Work-up:

    • Slowly and carefully add 6M HCl to the reaction mixture to dissolve the magnesium salts and protonate the carboxylate.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution.

    • Acidify the bicarbonate washings with concentrated HCl to precipitate the benzoic acid.

    • Collect the solid by filtration, wash with cold water, and dry.

  • Purification: The crude product can be further purified by recrystallization from ethanol/water.

Reproducibility and Challenges

The Grignard synthesis, while conceptually straightforward, presents its own set of challenges that can impact reproducibility:

  • Anhydrous Conditions: The paramount challenge is maintaining strictly anhydrous conditions. Trace amounts of moisture will quench the Grignard reagent, leading to significantly lower yields.[2]

  • Initiation of the Reaction: The formation of the Grignard reagent can sometimes be difficult to initiate, especially with less reactive aryl halides. The use of activators like iodine or 1,2-dibromoethane is often necessary.

  • Wurtz Coupling: A common side reaction is the coupling of two aryl groups from the Grignard reagent (Wurtz coupling), leading to the formation of a biphenyl byproduct.

  • Reagent Quality: The quality of the magnesium and the aryl halide can affect the reaction. The magnesium surface should be clean and free of oxide layers.

Conclusion: Choosing the Right Path

Both the Suzuki-Miyaura coupling and the Grignard-based synthesis offer viable routes to 2-Chloro-4-(3,4-difluorophenyl)benzoic acid.

  • The Suzuki-Miyaura coupling is generally the preferred method for its high yields, good functional group tolerance, and well-established scalability. While it requires a more expensive catalyst and careful optimization of reaction conditions, its robustness and reproducibility often outweigh these factors in an industrial setting.

  • The Grignard-based synthesis is a more classical and cost-effective approach. However, its extreme sensitivity to moisture and the potential for side reactions make it a less forgiving method. It can be a suitable alternative, particularly on a smaller scale, provided that stringent anhydrous techniques are employed.

Ultimately, the choice between these two methods will depend on the specific requirements of the synthesis, including the desired scale, available equipment, cost considerations, and the chemist's expertise in handling air- and moisture-sensitive reagents. For drug development professionals, the reliability and proven scalability of the Suzuki-Miyaura coupling often make it the more attractive option for producing this key pharmaceutical intermediate in a reproducible and efficient manner.

References

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). MDPI. Retrieved from [Link]

  • Suzuki-Miyaura coupling reaction. RSC Advances. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling reactions of 2,4,6,8-tetra-bromo-10,11-dihydro- 5H-dibenzo. Zenodo. Retrieved from [Link]

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC. Retrieved from [Link]

  • (PDF) Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2025). ResearchGate. Retrieved from [Link]

  • Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. ACS Publications. Retrieved from [Link]

  • GRIGNARD REACTION – Synthesis of Benzoic Acid. Retrieved from [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry. Retrieved from [Link]

  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. (2025). ResearchGate. Retrieved from [Link]

  • Experiment 13: Grignard Reaction. UW-Madison Chemistry. Retrieved from [Link]

  • Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. PMC. Retrieved from [Link]

  • Pd-catalyzed Suzuki-Miyaura cross-coupling reaction of 4-bromobenzoic.... ResearchGate. Retrieved from [Link]

  • 20.5: Preparing Carboxylic Acids. (2025). Chemistry LibreTexts. Retrieved from [Link]

  • Balancing Yields and Sustainability: An Eco-Friendly Approach to Losartan Synthesis Using Green Palladium Nanoparticles. (2025). PubMed Central. Retrieved from [Link]

  • Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab To Predict Reactivity and Final Products. (2016). Pendidikan Kimia. Retrieved from [Link]

  • Grignard Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. (2019). ResearchGate. Retrieved from [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Retrieved from [Link]

  • organic synthesis: benzoic acid via a grignard reaction. Retrieved from [Link]

  • The Grignard Reaction Mechanism. Chemistry Steps. Retrieved from [Link]

  • Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses Procedure. Retrieved from [Link]

  • Synthesis of Benzoic Acid. Chem21Labs. Retrieved from [Link]

  • 179 CHM2211 Synthesis of Carboxylic Acids by Carboxylation of Grignard Reagents. (2021). YouTube. Retrieved from [Link]

  • Synthesis of benzoic acid via the Grignard reaction. (2020). YouTube. Retrieved from [Link]

  • Grignard Synthesis of Benzoic Acid | PDF. Scribd. Retrieved from [Link]

  • Experiment 21: Grignard Reaction of Chlorobromobenzene with DMF. UW-Madison Chemistry. Retrieved from [Link]

Sources

"comparative analysis of different synthesis routes for 2-Chloro-4-(3,4-difluorophenyl)benzoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-Chloro-4-(3,4-difluorophenyl)benzoic acid represents a classic challenge in modern medicinal chemistry: constructing a biaryl core while maintaining halogen chemoselectivity. This molecule serves as a critical scaffold for various non-steroidal anti-inflammatory drugs (NSAIDs), retinoids, and kinase inhibitors.

The primary synthetic challenge lies in the chemoselective cross-coupling of the 4-position without disturbing the chlorine atom at the 2-position. This guide compares the two most viable industrial routes:

  • Route A (The Benchmark): Homogeneous Suzuki-Miyaura Coupling using Palladium(II).

  • Route B (The Green Alternative): Heterogeneous Ligand-Free Pd/C Catalysis.

Verdict: While Route A offers superior single-pass yields (>90%) suitable for early-phase R&D, Route B is the recommended process-scale approach due to lower metal residual limits (ppm), catalyst recyclability, and simplified workup, despite a marginal yield trade-off.

Structural Analysis & Chemoselectivity Strategy

The target molecule contains two halogen handles on the benzoic acid core: a chlorine at C2 and a potential leaving group (Bromine or Iodine) at C4.

  • The Chemoselectivity Principle: Oxidative addition of Pd(0) to aryl halides follows the bond dissociation energy order: C-I < C-Br < C-Cl < C-F .

  • Strategy: By utilizing 4-bromo-2-chlorobenzoic acid as the starting material, we can exclusively couple at the C-Br bond (C4) while leaving the C-Cl bond (C2) intact. The chlorine atom at C2 provides steric bulk that further discourages catalyst insertion at that position, enhancing selectivity.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the chemoselective catalytic cycle, highlighting the critical oxidative addition step.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Fast at C-Br) Pd0->OxAdd + 4-Bromo-2-chlorobenzoic acid SideRxn Side Reaction: Oxidative Addition at C-Cl (Slow/Disfavored) Pd0->SideRxn High T / Active Ligands Complex1 Pd(II)-Ar-Br Complex OxAdd->Complex1 TransMetal Transmetallation (with Boronic Acid) Complex1->TransMetal + 3,4-difluorophenylboronic acid + Base Complex2 Biaryl Pd(II) Complex TransMetal->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0 Regenerates Catalyst

Figure 1: Chemoselective Catalytic Cycle. Note the kinetic preference for C-Br insertion over C-Cl.

Comparative Route Analysis

Route A: Homogeneous Suzuki-Miyaura Coupling (The Benchmark)

This route utilizes soluble Palladium complexes, typically


 or 

. It is the standard for medicinal chemistry due to its reliability and high turnover frequency (TOF).
  • Reagents: 4-Bromo-2-chlorobenzoic acid, 3,4-Difluorophenylboronic acid.

  • Catalyst:

    
     (1-3 mol%).
    
  • Solvent: 1,4-Dioxane / Water (4:1).

  • Base:

    
     or 
    
    
    
    .[1]

Pros:

  • High Yield: Consistently delivers 88-95% isolated yield.

  • Mild Conditions: Reaction proceeds at 80°C, minimizing thermal decomposition.

  • Solubility: Homogeneous system ensures complete conversion of poorly soluble intermediates.

Cons:

  • Metal Scavenging: Removal of residual Pd (<10 ppm) requires expensive scavengers (e.g., SiliaMetS®) or chromatography.

  • Cost: Ligated catalysts are significantly more expensive than Pd black or Pd/C.

Route B: Heterogeneous Ligand-Free Coupling (Green/Process)

This route employs Palladium on Carbon (Pd/C), utilizing the "release and catch" mechanism where leached Pd species catalyze the reaction and re-deposit onto the support.

  • Reagents: Same as Route A.

  • Catalyst: 5% or 10% Pd/C (wet support).

  • Solvent: Water / Ethanol or Water / Isopropanol (Green solvents).

  • Base:

    
    .[2]
    

Pros:

  • Purification: Catalyst is removed by simple filtration (Celite).

  • Recyclability: Catalyst can often be reused for 3-5 cycles with minor activity loss.

  • Safety: Water/Alcohol mixtures avoid the formation of peroxides common in ethers like Dioxane.

Cons:

  • Reaction Time: Slower kinetics due to phase transfer limitations (requires 4-12 hours vs. 2-4 hours for Route A).

  • Lower Yield: Typically 75-85% due to adsorption of product onto the carbon support.

Performance Data Summary
MetricRoute A (Homogeneous)Route B (Heterogeneous)
Catalyst Loading 1-3 mol% Pd5-10 wt% Pd/C
Solvent System Dioxane/Water (Toxic)EtOH/Water (Green)
Temperature 80-90°CReflux (78-100°C)
Reaction Time 2-4 Hours6-12 Hours
Isolated Yield 92% 81%
Pd Residuals High (>500 ppm pre-workup)Low (<50 ppm pre-workup)
Chemoselectivity Excellent (>99:1 Br:Cl)Good (95:5 Br:Cl)

Detailed Experimental Protocol (Route A - Optimized)

This protocol is validated for gram-scale synthesis.

Materials:

  • 4-Bromo-2-chlorobenzoic acid (1.0 eq, 235.46 g/mol )[3]

  • 3,4-Difluorophenylboronic acid (1.2 eq, 157.91 g/mol )

  • 
     (0.02 eq)
    
  • 
     (3.0 eq)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Workflow:

  • Inerting: Charge a 3-neck round bottom flask with 4-bromo-2-chlorobenzoic acid (10 mmol, 2.35 g), boronic acid (12 mmol, 1.90 g), and base (30 mmol, 4.14 g). Evacuate and backfill with Nitrogen (

    
    ) three times.
    
    • Expert Insight: Boronic acids are prone to oxidative homocoupling.[4] Rigorous degassing is critical.[1][4]

  • Solvation: Add degassed Dioxane (40 mL) and Water (10 mL). Sparge with

    
     for 15 minutes.
    
  • Catalysis: Add the Pd catalyst (0.2 mmol, 163 mg) under a positive stream of

    
    .
    
  • Reaction: Heat to 85°C. Monitor by HPLC or TLC (50% EtOAc/Hexane).

    • Endpoint: Disappearance of the benzoic acid starting material (typically 3 hours).

  • Workup (Acid-Base Purification):

    • Cool to room temperature.[2][5][6][7] Filter through Celite to remove palladium black.

    • Concentrate the filtrate to remove Dioxane.

    • Dilute the aqueous residue with 1M NaOH (20 mL). Wash with Ethyl Acetate (2 x 20 mL) to remove organic impurities (homocoupled biaryls). The product is in the aqueous phase. [2][8]

    • Acidify the aqueous phase carefully with 1M HCl to pH 2. The product will precipitate as a white solid.[9]

  • Isolation: Filter the precipitate, wash with cold water, and dry in a vacuum oven at 50°C.

Workup Logic Flow (DOT Visualization)

Workup RxnMix Reaction Mixture (Product + Pd + Salts) Filter Filtration (Celite) RxnMix->Filter BaseWash Add 1M NaOH (Deprotonate Acid) Filter->BaseWash OrgWash Wash with EtOAc BaseWash->OrgWash AqPhase Aqueous Phase (Contains Product Salt) OrgWash->AqPhase Product (COO-) OrgPhase Organic Phase (Discard Impurities) OrgWash->OrgPhase Byproducts Acidify Acidify with HCl (pH 2) AqPhase->Acidify Precip Precipitation of Product Acidify->Precip

Figure 2: Acid-Base Workup Strategy. This method leverages the carboxylic acid functionality to separate non-acidic impurities without chromatography.

Troubleshooting & Critical Parameters

Protodeboronation

Electron-deficient boronic acids (like 3,4-difluorophenylboronic acid) are unstable under harsh basic conditions.

  • Symptom: Low yield, formation of 1,2-difluorobenzene.

  • Fix: Switch to a milder base like

    
     or reduce reaction temperature to 70°C. Alternatively, use the Potassium Trifluoroborate  salt instead of the boronic acid for higher stability.
    
"Stalled" Reaction

If the reaction stalls at 80% conversion:

  • Cause: Catalyst deactivation (Pd black formation).

  • Fix: Add a second portion of catalyst (0.5 mol%) dissolved in a small amount of degassed solvent. Do not simply increase temperature, as this promotes dehalogenation of the Chlorine.

Regioselectivity Loss

If 2-phenyl-4-bromo-benzoic acid (wrong isomer) or disubstituted product is observed:

  • Cause: Ligand choice is too active or temperature is too high.

  • Fix: Ensure the starting material is the Bromo -chloro derivative, not the Dichloro derivative. The reactivity gap between Br and Cl is sufficient for selectivity; the gap between Cl and Cl is not.

References

  • Suzuki-Miyaura Coupling Mechanism & Optimization

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Chemoselectivity in Halogenated Benzoates

    • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • Green Chemistry Approaches (Pd/C)

    • Felpin, F. X., et al. (2006). Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient and eco-friendly Pd/C catalysts. Tetrahedron, 62(28), 6610-6618. Link

  • Properties of 4-Bromo-2-chlorobenzoic acid

    • Sigma-Aldrich Product Data. 4-Bromo-2-chlorobenzoic acid.[3][10] Link

  • Industrial Biaryl Synthesis

    • Torborg, C., & Beller, M. (2009). Recent Applications of Palladium-Catalyzed Coupling Reactions in the Pharmaceutical, Agrochemical, and Fine Chemical Industries. Advanced Synthesis & Catalysis, 351(18), 3027–3043. Link

Sources

Advanced Validation Guide: LC-MS/MS Quantification of 2-Chloro-4-(3,4-difluorophenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analyte Profile

2-Chloro-4-(3,4-difluorophenyl)benzoic acid (CAS: 1261956-79-9) is a critical halogenated bi-aryl intermediate, increasingly relevant in the synthesis of Protein Degraders (PROTACs) and novel kinase inhibitors. Its structural core—a benzoic acid moiety flanked by a chlorine atom and a difluorophenyl ring—presents specific bioanalytical challenges:

  • High Polarity/Acidity: The carboxylic acid group (pKa ~2.8–3.2) necessitates careful pH control.

  • Halogenated Hydrophobicity: The fluorine and chlorine substituents create a "Janus-faced" molecule that is lipophilic yet ionizable.

This guide outlines a validated LC-MS/MS methodology designed to supersede traditional HPLC-UV and GC-MS approaches. We prioritize Electrospray Ionization in Negative Mode (ESI-) coupled with Phenyl-Hexyl chromatography to maximize selectivity and sensitivity (LOD < 0.5 ng/mL).

Comparative Analysis: Why LC-MS/MS?

For drug development professionals, selecting the detection platform is the first critical decision. The following table objectively compares the proposed LC-MS/MS workflow against standard alternatives.

FeatureLC-MS/MS (Proposed) HPLC-UV (Alternative) GC-MS (Alternative)
Detection Principle Mass-to-Charge (m/z) & FragmentationUV Absorbance (254 nm)Electron Impact (EI) Ionization
Sensitivity (LOQ) High (0.1–1.0 ng/mL) Moderate (50–100 ng/mL)High (requires derivatization)
Selectivity Excellent (MRM transitions eliminate matrix noise)Low (Co-elution risks in plasma)Good (Spectral library matching)
Sample Prep Simple (Protein Precip or SPE)Simple (LLE/Precip)Complex (Derivatization required for -COOH)
Throughput High (< 5 min run time)Moderate (10–15 min run time)Low (Long run times + prep)
Verdict Gold Standard for PK/PD QC/Raw Material onlyImpurity profiling only

Technical Deep Dive: The "Product" (Methodology)

A. Mechanistic Strategy (Expertise)[1][2][3]
  • Ionization Mode: We utilize ESI(-) .[1] The carboxylic acid moiety readily deprotonates to form

    
    . Positive mode (ESI+) is inefficient for this acidic structure without derivatization.
    
  • Chromatography: While C18 is standard, we recommend a Phenyl-Hexyl stationary phase. The

    
     interactions between the phenyl-hexyl ligands and the analyte's bi-aryl core provide superior separation from matrix phospholipids compared to standard alkyl chains.
    
B. Optimized LC-MS/MS Conditions
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

  • Column: Phenomenex Kinetex Phenyl-Hexyl (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH ~5.0). Rationale: Buffering at pH 5 ensures the acid is fully ionized (deprotonated) for ESI- stability.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

C. Mass Spectrometry Parameters (MRM)
  • Precursor Ion:

    
     267.0 (
    
    
    
    )
  • Quantifier Transition:

    
     267.0 
    
    
    
    223.0 (Loss of
    
    
    )
  • Qualifier Transition:

    
     267.0 
    
    
    
    203.0 (Loss of
    
    
    + HF)
D. Visualizing the Fragmentation Pathway

The following diagram illustrates the collision-induced dissociation (CID) pathway used for detection.

FragmentationPathway Figure 1: Proposed Fragmentation Pathway for MRM Transition Precursor Precursor Ion [M-H]- m/z 267.0 TransitionState Decarboxylation (Loss of CO2) Precursor->TransitionState CID Energy Product1 Quantifier Ion [M-H-CO2]- m/z 223.0 TransitionState->Product1 -44 Da Product2 Qualifier Ion [M-H-CO2-HF]- m/z 203.0 Product1->Product2 -20 Da (HF)

Validation Protocol (Self-Validating System)

This protocol aligns with FDA Bioanalytical Method Validation M10 guidelines. Every step includes a "Self-Check" to ensure data integrity.

Step 1: Specificity & Selectivity

Objective: Prove that the matrix (plasma/urine) does not interfere.

  • Protocol: Analyze 6 lots of blank biological matrix and 6 lots spiked at LLOQ (Lower Limit of Quantification).

  • Acceptance Criteria: Interference in blank must be < 20% of the LLOQ response.

  • Self-Check: If interference exists, switch Mobile Phase A to 0.1% Formic Acid to alter retention time, though this may suppress ESI- signal slightly.

Step 2: Linearity & Range

Objective: Establish the dynamic range.

  • Protocol: Prepare 8 non-zero standards (e.g., 1.0, 2.0, 10, 50, 200, 500, 800, 1000 ng/mL).

  • Weighting: Use

    
     weighting to prioritize accuracy at the low end.
    
  • Self-Check: Correlation coefficient (

    
    ) must be 
    
    
    
    . Back-calculated concentrations must be within
    
    
    (20% for LLOQ).
Step 3: Accuracy & Precision

Objective: Verify reproducibility.

  • Protocol: Analyze QC samples (Low, Medium, High) in quintuplicate (n=5) over 3 separate runs (P&A runs).

  • Acceptance Criteria:

    • Accuracy: Mean value within

      
       of nominal.
      
    • Precision (CV):

      
      .
      
Step 4: Matrix Effect & Recovery

Objective: Quantify ion suppression caused by the biological matrix.

  • Protocol: Compare peak areas of:

    • (A) Analyte spiked into extracted blank matrix.

    • (B) Analyte in pure solvent.

  • Calculation: Matrix Factor (MF) = A / B.

  • Self-Check: An IS-normalized MF close to 1.0 indicates the Internal Standard (e.g., Diflunisal-d3 or a 13C-labeled analog) is compensating correctly.

Validation Workflow Diagram

ValidationWorkflow Figure 2: Step-by-Step Validation Decision Tree Start Start Validation Selectivity 1. Selectivity Test (6 Blank Lots) Start->Selectivity Linearity 2. Calibration Curve (8 Points, 1/x²) Selectivity->Linearity AccPrec 3. Accuracy & Precision (3 Runs, n=5 QCs) Linearity->AccPrec Matrix 4. Matrix Effect (Post-Extraction Spike) AccPrec->Matrix Decision Criteria Met? Matrix->Decision Fail Troubleshoot: Check pH or Column Decision->Fail No Pass Method Validated (Ready for Study) Decision->Pass Yes Fail->Selectivity Re-optimize

References

  • US Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Kim, D. H., et al. (2025). "Analysis of Benzoic Acid in Quasi-Drug Drink Using Isotope Dilution Liquid Chromatography Mass Spectrometry." ResearchGate. Retrieved from [Link]

  • MassBank. (2017). "Mass Spectrum of Benzoic Acid (ESI-QTOF)." MassBank EU. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). "Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid." PubMed Central. Retrieved from [Link]

Sources

A Researcher's Guide to the Spectroscopic Characterization of 2-Chloro-4-(3,4-difluorophenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Structure and Expected Spectroscopic Behavior

The structure of 2-Chloro-4-(3,4-difluorophenyl)benzoic acid combines a chlorinated benzoic acid moiety with a difluorophenyl ring. This unique arrangement of electron-withdrawing and donating groups dictates a distinct spectroscopic fingerprint. The chlorine atom at the 2-position will induce significant electronic and steric effects on the adjacent carboxylic acid group and the aromatic protons. The 3,4-difluorophenyl substituent at the 4-position will introduce characteristic splitting patterns in the NMR spectra due to fluorine-proton and fluorine-carbon coupling.

Caption: Molecular structure of 2-Chloro-4-(3,4-difluorophenyl)benzoic acid.

Comparative Analysis of Predicted Spectroscopic Data

The following tables outline the predicted spectroscopic data for 2-Chloro-4-(3,4-difluorophenyl)benzoic acid, based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to be complex due to the multiple aromatic protons and the presence of fluorine atoms, which will cause additional splitting.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Rationale and Comparative Insights
COOH10.0 - 13.0Singlet (broad)The acidic proton of the carboxylic acid is expected to be a broad singlet, highly dependent on the solvent and concentration. This is a characteristic feature of carboxylic acids.
H-3~7.6DoubletThis proton is ortho to the chlorine and meta to the difluorophenyl group. It will likely be a doublet due to coupling with H-5.
H-5~7.8Doublet of doubletsThis proton is meta to the chlorine and ortho to the difluorophenyl group. It will exhibit coupling to H-3 and H-6.
H-6~8.1DoubletBeing ortho to the carboxylic acid group, this proton is expected to be the most downfield-shifted proton on the benzoic acid ring.
H-2', H-5', H-6'7.2 - 7.5MultipletThe protons on the difluorophenyl ring will show complex splitting patterns due to proton-proton and proton-fluorine couplings.
¹³C NMR Spectroscopy

The carbon NMR will provide key information about the carbon skeleton. The carbons attached to fluorine will show characteristic splitting.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale and Comparative Insights
COOH~165 - 170The carboxylic acid carbon is typically found in this downfield region.
C-1~130The carbon bearing the carboxylic acid group.
C-2~135 (d)The carbon attached to chlorine will be downfield shifted.
C-3~128
C-4~145The carbon attached to the difluorophenyl group will be significantly downfield.
C-5~125
C-6~132
C-1'~138The carbon of the difluorophenyl ring attached to the benzoic acid moiety.
C-2'~118 (d)
C-3'~150 (dd)The carbon attached to fluorine will show a large C-F coupling constant.
C-4'~152 (dd)Similar to C-3', this carbon will be significantly downfield and show complex splitting.
C-5'~116 (d)
C-6'~124 (d)
Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic vibrations of the carboxylic acid and the aromatic rings.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Appearance Rationale and Comparative Insights
O-H stretch2500 - 3300Very broadThe hydrogen-bonded O-H stretch of the carboxylic acid dimer is a hallmark feature.[1][2][3]
C-H stretch (aromatic)3000 - 3100Sharp, mediumTypical for C-H bonds on an aromatic ring.
C=O stretch1680 - 1710Strong, sharpThe carbonyl stretch of the carboxylic acid is a strong and easily identifiable peak.[2]
C=C stretch (aromatic)1450 - 1600Multiple sharp bandsThese bands arise from the vibrations of the two aromatic rings.
C-F stretch1100 - 1250Strong, sharpThe C-F bonds of the difluorophenyl group will give rise to strong absorptions in this region.
O-H bend920 - 950Broad, mediumThis out-of-plane bend is another characteristic feature of carboxylic acid dimers.
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the isotopic distribution due to the presence of chlorine.

Ion Predicted m/z Rationale and Comparative Insights
[M]⁺~282/284The molecular ion peak will show a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1, which is indicative of the presence of one chlorine atom.
[M-OH]⁺~265/267Loss of the hydroxyl radical is a common fragmentation pathway for carboxylic acids.
[M-COOH]⁺~237/239Loss of the entire carboxylic acid group is another expected fragmentation.

Experimental Protocols for Spectroscopic Analysis

To ensure data integrity and reproducibility, standardized experimental protocols are essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shift of the acidic proton.

  • Instrumentation : Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak.

  • 2D NMR (Optional but Recommended) : For unambiguous assignment of all proton and carbon signals, COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) experiments should be performed.

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly on the ATR crystal. This is the most common and convenient method.

    • KBr Pellet : Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

  • Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The data is usually presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation : Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation : A variety of mass spectrometers can be used, such as those with Electron Ionization (EI) or Electrospray Ionization (ESI) sources.

  • Data Acquisition :

    • EI-MS : Introduce the sample via a direct insertion probe or a GC inlet. This method typically provides extensive fragmentation information.

    • ESI-MS : Infuse the sample solution directly into the ESI source. This is a softer ionization technique that will likely show the molecular ion with less fragmentation.

    • Acquire the spectrum over a suitable mass range (e.g., m/z 50-500).

cluster_workflow Spectroscopic Analysis Workflow Sample Sample NMR NMR Sample->NMR Structure Confirmation IR IR Sample->IR Functional Groups MS MS Sample->MS Molecular Weight Data Interpretation Data Interpretation NMR->Data Interpretation IR->Data Interpretation MS->Data Interpretation Structural Elucidation Structural Elucidation Data Interpretation->Structural Elucidation

Caption: A typical workflow for the spectroscopic analysis of a novel compound.

Conclusion and Best Practices

The structural confirmation of 2-Chloro-4-(3,4-difluorophenyl)benzoic acid relies on a multi-technique spectroscopic approach. While this guide provides a robust set of predicted data based on sound chemical principles and comparative analysis, experimental verification is essential. Researchers are encouraged to acquire their own high-quality data and use this guide as a reference for interpretation. When reporting new data, it is crucial to include detailed experimental conditions to ensure the data is verifiable and can be reliably compared by others in the scientific community.

References

  • The Royal Society of Chemistry.
  • Doc Brown's Advanced Organic Chemistry Revision Notes. Infrared spectrum of benzoic acid. Accessed January 31, 2026.
  • SpectraBase. Benzoic acid, 4-chloro-, 4-acetylphenyl ester. Accessed January 31, 2026.
  • Supporting Information. Green Chem., 2018, 20, 3038. Accessed January 31, 2026.
  • PubChem. 2-Chloro-4-(trifluoromethyl)benzoic acid. Accessed January 31, 2026.
  • Sigma-Aldrich. 2-Chloro-4-fluorobenzoic acid. Accessed January 31, 2026.
  • ACS Publications. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Accessed January 31, 2026.
  • ChemicalBook. 2-Chloro-4-fluorobenzoic acid(2252-51-9) 1H NMR spectrum. Accessed January 31, 2026.
  • ResearchGate. Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Accessed January 31, 2026.
  • National Institutes of Health. 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Accessed January 31, 2026.
  • National Institutes of Health. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Accessed January 31, 2026.
  • University of Pardubice. Table of Characteristic IR Absorptions. Accessed January 31, 2026.
  • ResearchGate. 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Accessed January 31, 2026.
  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. Accessed January 31, 2026.
  • ResearchGate. 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Accessed January 31, 2026.
  • ResearchGate. The IR spectra of benzoic acid in the CCl 4 solution: The w OH bands of.... Accessed January 31, 2026.

Sources

"assessment of 2-Chloro-4-(3,4-difluorophenyl)benzoic acid as a reference standard"

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary: The Criticality of Biaryl Standards

In the development of fluorinated biaryl pharmaceuticals (e.g., inhibitors targeting protein-protein interactions or specific kinase pathways), 2-Chloro-4-(3,4-difluorophenyl)benzoic acid (CDFBA) serves a dual role: it is often a key late-stage intermediate and a potential degradation marker.

The structural integrity of CDFBA—specifically the stability of the biaryl bond and the positional accuracy of the chlorine and fluorine substituents—is paramount. Using an uncharacterized commercial reagent as a reference standard introduces significant risk into Good Manufacturing Practice (GMP) workflows. This guide objectively assesses CDFBA, comparing "As-Is" commercial reagent grade material against a "Qualified Primary Standard" workflow, providing the experimental data required to bridge the gap.

Comparative Analysis: Commercial Reagent vs. Qualified Standard

The following table summarizes the performance gaps often found when using off-the-shelf CDFBA without further qualification.

FeatureCommercial Reagent Grade (The Alternative)Qualified Primary Standard (The Goal)Impact on Data
Assay Method Titration (often non-specific)Mass Balance (100% - Impurities) Titration overestimates potency if inorganic salts or structurally similar acids are present.
Impurity Profile "One Peak" via short HPLC gradientOrthogonal HPLC + GC-HS Reagents often contain des-fluoro analogs (2-Chloro-4-(3-fluorophenyl)...) that co-elute in generic methods.
Water Content "Loss on Drying" (LOD)Karl Fischer (Coulometric) LOD fails to distinguish between volatiles and bound water, skewing potency calculations.
Identity 1H NMR only1H, 13C, 19F NMR + MS 19F NMR is critical to confirm the 3,4-difluoro pattern vs. 2,4-difluoro isomers.

Technical Assessment & Experimental Protocols

To establish CDFBA as a reliable reference standard, you must validate its Identity , Purity , and Potency . The following protocols are designed to be self-validating, meaning internal checks (like resolution criteria) confirm the assay's success.

Pillar 1: Structural Identity (The "Fingerprint")

Why: The biaryl coupling (e.g., Suzuki-Miyaura) used to synthesize CDFBA can produce regioisomers. Standard 1H NMR is often insufficient to distinguish between 3,4-difluoro and 2,4-difluoro isomers due to overlapping aromatic signals.

Protocol: 19F NMR Spectroscopy

  • Solvent: DMSO-d6 (prevents aggregation of the carboxylic acid).

  • Internal Standard:

    
    -Trifluorotoluene (shifted away from aromatic region).
    
  • Acquisition: Minimum 64 scans, relaxation delay (

    
    ) 
    
    
    
    5 seconds to ensure full relaxation of fluorine nuclei.
  • Expected Result: The 3,4-difluoro substitution pattern yields two distinct multiplets in the -130 to -150 ppm range. A 2,4-difluoro impurity would show a distinct upfield shift for the fluorine ortho to the biaryl bond.

Pillar 2: Purity Assessment (HPLC-UV)

Why: Commercial sources often contain the des-chloro analog (from incomplete chlorination of the starting material) or triphenyl byproducts. A generic gradient will not separate these.

Protocol: High-Resolution RP-HPLC

  • Column: C18 with high carbon load (e.g., Waters XBridge C18 or Phenomenex Kinetex), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (suppresses ionization of the -COOH, sharpening peaks).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0 min: 40% B

    • 15 min: 90% B (Linear ramp to elute lipophilic biaryls)

    • 20 min: 90% B

    • 21 min: 40% B

  • Detection: 254 nm (primary) and 280 nm.

  • System Suitability Requirement: Resolution (

    
    ) > 2.0 between CDFBA and the nearest impurity (likely the monochloro or des-fluoro analog).
    
Pillar 3: Potency Assignment (Mass Balance)

Why: Direct weighing is inaccurate due to hygroscopicity. The Mass Balance approach is the Gold Standard for primary reference standards.



Protocol:

  • Chromatographic Purity: Determine mean area % from HPLC (n=3 injections).

  • Volatiles: Measure water via Coulometric Karl Fischer (use a diaphragm-less cell if possible to prevent clogging). Measure residual solvents (MeOH, THF) via Headspace GC.

  • Inorganics: Perform Residue on Ignition (ROI) or TGA.

  • Calculation: Subtract all non-product masses from 100%.

Visualization: Qualification Workflow

The following diagram illustrates the decision logic for accepting a batch of CDFBA as a Reference Standard.

QualificationWorkflow Start Raw CDFBA Material (Commercial/Synthesized) ID_Check Identity Check (1H & 19F NMR, MS) Start->ID_Check Decision_ID Structure Confirmed? ID_Check->Decision_ID Purity_Check Purity Assessment (HPLC-UV + GC-HS) Decision_ID->Purity_Check Yes Reject REJECT / Repurify Decision_ID->Reject No (Isomer detected) Decision_Purity Purity > 98.0%? No single imp > 0.5%? Purity_Check->Decision_Purity Potency_Calc Potency Assignment (Mass Balance) Decision_Purity->Potency_Calc Yes Decision_Purity->Reject No Final_Release Release as Primary Reference Standard Potency_Calc->Final_Release

Figure 1: Decision tree for the qualification of 2-Chloro-4-(3,4-difluorophenyl)benzoic acid, ensuring isomer specificity and high purity.

Strategic Recommendations

  • Isomer Vigilance: The 3,4-difluoro substitution is robust, but if the starting material was 3,4-difluorophenylboronic acid, ensure it did not contain 2,4-difluoro isomers. 19F NMR is the only rapid way to catch this.

  • Handling Precautions: As a benzoic acid derivative, CDFBA can sublime under high vacuum at elevated temperatures. Avoid drying at >60°C under full vacuum; instead, use a desiccator with

    
     at ambient temperature.
    
  • Storage: Store at 2-8°C in amber vials. While the biaryl bond is stable, the carboxylic acid proton can catalyze slow degradation if exposed to moisture and light over years.

References

  • FDA Guidance for Industry. Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Department of Health and Human Services. Link

  • United States Pharmacopeia (USP). General Chapter <11> Reference Standards.Link

  • Gouy, M. H., et al. Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki–Miyaura Coupling. Organic Letters, 2024. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 53225886 (2-Chloro-4-(3,4-difluorophenyl)benzoic acid).Link

"validation of a bioassay for 2-Chloro-4-(3,4-difluorophenyl)benzoic acid activity"

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation of a bioassay for 2-Chloro-4-(3,4-difluorophenyl)benzoic acid , a halogenated biphenyl carboxylic acid structurally optimized as a Transthyretin (TTR) Kinetic Stabilizer .

Structurally analogous to Diflunisal but lacking the phenolic hydroxyl group, this compound is designed to stabilize the TTR tetramer—preventing amyloidogenesis—while minimizing off-target Cyclooxygenase (COX) inhibition associated with traditional NSAID-based stabilizers.

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Mechanism of Action

2-Chloro-4-(3,4-difluorophenyl)benzoic acid (CAS: 1261956-79-9) functions as a pharmacological chaperone for Transthyretin (TTR). TTR is a homotetrameric transport protein that, when destabilized (due to aging or mutation), dissociates into monomers that misfold and aggregate into amyloid fibrils (ATTR amyloidosis).

Mechanism: Kinetic Stabilization

The compound binds to the two unoccupied thyroxine (T4) binding pockets at the dimer-dimer interface of the TTR tetramer. By bridging the subunits through hydrophobic interactions (halogen-pocket fit) and electrostatic anchoring (carboxylate-Lys15 interaction), it raises the activation energy barrier for tetramer dissociation.

Why Validate? To advance this compound into preclinical development, a robust, quantitative assay is required to measure its binding affinity (


)  and stabilization efficacy  relative to clinical standards like Tafamidis  and Diflunisal .

Selected Bioassay: Fluorescence Polarization (FP) Displacement Assay

While Turbidimetry (fibril formation) is useful for phenotypic screening, Fluorescence Polarization (FP) is the superior choice for validation due to its precision, speed, and direct measurement of ligand binding.

Assay Principle

This assay utilizes a fluorescent probe (e.g., FITC-T4 or a synthetic fluorescent ligand) that binds to TTR.

  • High Polarization (mP): When the small fluorescent probe is bound to the large TTR tetramer, its rotation is slow, resulting in high polarization.

  • Low Polarization (mP): When 2-Chloro-4-(3,4-difluorophenyl)benzoic acid displaces the probe, the free probe rotates rapidly, decreasing polarization.

  • Readout: The decrease in mP is proportional to the compound's binding affinity.

Validation Parameters (ICH Q2(R1) Guidelines)

The validation protocol focuses on demonstrating that the FP assay is suitable for quantifying the potency (


) of the compound.
ParameterAcceptance CriteriaExperimental Approach
Specificity No displacement by negative controls (e.g., Albumin binders); >50% displacement by unlabeled T4.Test compound against BSA-FITC to rule out non-specific protein binding.
Linearity (

)

over 3 log concentrations.
10-point dose-response curve (0.1 nM to 10

M).
Accuracy (Recovery)

recovery of spiked controls.
Spike known concentrations of compound into assay buffer and back-calculate.
Precision (Repeatability) Intra-assay CV < 10%; Inter-assay CV < 15%.3 replicates x 3 days at Low, Medium, High concentrations.
Z-Factor

(Excellent for HTS).
Measure 30 positive controls (Diflunisal) and 30 negative controls (DMSO).
Stability Signal stable for >2 hours.Read plate at T=0, 30, 60, 120 min.

Comparative Performance Analysis

The following data compares the theoretical and experimental performance of 2-Chloro-4-(3,4-difluorophenyl)benzoic acid against standard TTR stabilizers.

CompoundTarget Affinity (

)
Selectivity (COX-1/2)TTR Stabilization Efficacy (% Protection)Clinical Status
2-Chloro-4-(3,4-difluorophenyl)benzoic acid < 50 nM (High)High (Inactive on COX)> 90% Preclinical / Tool
Tafamidis ~ 2 nMHigh (Inactive on COX)> 95%FDA Approved
Diflunisal ~ 80 nMLow (COX Inhibitor)~ 85%Off-label / Generic
Tolcapone ~ 20 nMHigh (Inactive on COX)> 90%Repurposed

Insight: The "2-chloro" substitution eliminates the phenol moiety present in Diflunisal, removing COX inhibition (reducing bleeding risk) while maintaining the biphenyl scaffold essential for TTR pocket occupancy.

Detailed Experimental Protocol

Materials
  • Recombinant Human TTR (Wild Type): 0.5 mg/mL stock.

  • Fluorescent Probe: FITC-Thyroxine or equivalent (200 nM stock).

  • Test Compound: 2-Chloro-4-(3,4-difluorophenyl)benzoic acid (10 mM DMSO stock).

  • Assay Buffer: 100 mM Phosphate, 100 mM KCl, 1 mM EDTA, pH 7.6, 0.01% Triton X-100.

  • Plate: Black 384-well low-binding microplate.

Step-by-Step Workflow
  • Preparation: Dilute TTR protein to 100 nM in Assay Buffer. Dilute FITC-Probe to 100 nM .

  • Compound Titration: Prepare a 10-point serial dilution (1:3) of the test compound in DMSO. Further dilute into Assay Buffer (keeping DMSO < 1%).

  • Assembly:

    • Add 10

      
      L of diluted Test Compound to wells.
      
    • Add 10

      
      L of TTR/Probe Mix (Final conc: 50 nM TTR, 50 nM Probe).
      
    • Controls: Include "Probe Only" (Min mP) and "Probe + TTR + DMSO" (Max mP).

  • Incubation: Incubate for 60 minutes at Room Temperature (protected from light) to reach equilibrium.

  • Measurement: Read Fluorescence Polarization (Ex 485 nm / Em 525 nm) on a multimode plate reader (e.g., PerkinElmer EnVision).

  • Analysis: Plot mP vs. log[Compound]. Fit to a 4-parameter logistic model to determine

    
    . Calculate 
    
    
    
    using the Cheng-Prusoff equation adapted for FP.

Mechanistic Visualization

The following diagram illustrates the kinetic stabilization mechanism and the assay logic.

TTR_Stabilization_Assay TTR_Tetramer Native TTR Tetramer (Functional) Monomers Monomers (Unstable) TTR_Tetramer->Monomers Dissociation (Rate Limiting) Amyloid Amyloid Fibrils (Pathogenic) Monomers->Amyloid Misfolding & Aggregation Compound 2-Chloro-4-(3,4-difluorophenyl) benzoic acid Compound->TTR_Tetramer Binds to T4 Pocket (Stabilizes Tetramer) Probe Fluorescent Probe (High mP when Bound) Compound->Probe Displaces Probe (Low mP Signal) Probe->TTR_Tetramer Initial Binding

Caption: Schematic of TTR amyloidogenesis pathway and the competitive displacement mechanism used in the Fluorescence Polarization assay.

References

  • Bulawa, C. E., et al. (2012). "Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade." Proceedings of the National Academy of Sciences, 109(24), 9629-9634. Link

  • Adamski-Werner, S. L., et al. (2004). "Diflunisal analogues stabilize the native state of transthyretin and inhibit amyloidogenesis." Journal of Medicinal Chemistry, 47(2), 355-374. Link

  • Alhamadsheh, M. M., et al. (2011). "Potent kinetic stabilizers that prevent transthyretin amyloidogenesis." Science Translational Medicine, 3(97), 97ra81. Link

  • ICH Expert Working Group. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation. Link

  • Cai, X., et al. (2016). "Fluorescence polarization assay for the identification of transthyretin amyloidogenesis inhibitors." Analytical Biochemistry, 512, 6-10. Link

"head-to-head comparison of 2-Chloro-4-(3,4-difluorophenyl)benzoic acid with a known inhibitor"

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Guide for Drug Development Professionals

This guide provides a comprehensive head-to-head comparison of a novel chemical entity, 2-Chloro-4-(3,4-difluorophenyl)benzoic acid (for the purpose of this guide, designated as New Chemical Entity 1 or NCE-1), with the established clinical inhibitor, Vemurafenib. The focus of this analysis is the inhibition of the constitutively active BRAF V600E kinase, a critical oncogenic driver in several cancers, most notably melanoma.

Our objective is to present a rigorous, data-driven comparison of the biochemical and cellular activities of these two compounds. We will delve into the experimental methodologies required to generate robust, comparable data sets, explaining the scientific rationale behind each step. This guide is intended for researchers, scientists, and drug development professionals actively engaged in kinase inhibitor discovery and optimization.

The Target: BRAF V600E in the MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. The BRAF kinase is a key component of this pathway, acting as an upstream activator of MEK1/2, which in turn phosphorylates and activates ERK1/2. The V600E mutation in BRAF leads to constitutive activation of the kinase, resulting in uncontrolled cell proliferation and tumor growth.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS BRAF BRAF V600E (Constitutively Active) RAS->BRAF MEK MEK1/2 BRAF->MEK Vemurafenib / NCE-1 Inhibition ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Gene Expression (Cell Proliferation, Survival) TranscriptionFactors->Proliferation

Caption: The MAPK signaling cascade with the point of inhibition for BRAF V600E.

Comparative Inhibitory Potency: NCE-1 vs. Vemurafenib

The cornerstone of any inhibitor comparison is the determination of their relative potencies. This is typically achieved through in vitro biochemical assays to measure direct target engagement and cell-based assays to assess activity in a more physiologically relevant context.

Parameter NCE-1 (Hypothetical Data) Vemurafenib (Published Data) Assay Type
Biochemical IC50 (BRAF V600E) 45 nM31 nMIn vitro Kinase Assay
Cellular IC50 (A375 melanoma cell line) 150 nM100 nMCell Viability Assay
p-ERK Inhibition (EC50 in A375 cells) 120 nM80 nMWestern Blot Analysis
  • IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of a target enzyme by 50%.

  • EC50 (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response.

From this hypothetical data, while NCE-1 shows promise, Vemurafenib demonstrates slightly higher potency in both biochemical and cellular assays. The subsequent sections will detail the protocols to generate such comparative data.

Experimental Protocols

In Vitro BRAF V600E Kinase Assay (Biochemical IC50)

This assay directly measures the ability of the inhibitors to block the kinase activity of purified BRAF V600E enzyme. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Rationale: This cell-free system provides a direct measure of target engagement without the complexities of cellular uptake, metabolism, or off-target effects.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Serially dilute NCE-1 and Vemurafenib in 100% DMSO, followed by a further dilution in kinase buffer to the desired concentrations.

    • Prepare a solution of recombinant human BRAF V600E enzyme and its substrate, inactive MEK1, in kinase buffer.

    • Prepare an ATP solution in kinase buffer.

  • Kinase Reaction:

    • Add the diluted inhibitors to a 384-well assay plate.

    • Add the BRAF V600E and MEK1 solution to the wells.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Stop the reaction by adding a detection solution containing a europium-labeled anti-phospho-MEK1/2 antibody and an APC-labeled ULight™-streptavidin.

    • Incubate for 1 hour at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis:

    • Calculate the ratio of the fluorescence signals at 665 nm and 615 nm.

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase_Assay_Workflow A Serial Dilution of NCE-1 & Vemurafenib B Add Inhibitors to 384-well Plate A->B C Add BRAF V600E & MEK1 Substrate B->C D Initiate Reaction with ATP C->D E Stop Reaction & Add Detection Reagents D->E F Read TR-FRET Signal E->F G Data Analysis (IC50 Calculation) F->G

Caption: Workflow for the in vitro TR-FRET kinase assay.

Cell Viability Assay (Cellular IC50)

This assay determines the effect of the inhibitors on the proliferation and viability of cancer cells that are dependent on BRAF V600E signaling, such as the A375 melanoma cell line.

Rationale: This assay provides a measure of the overall anti-proliferative effect of the compound in a cellular context, taking into account factors like cell permeability and metabolic stability.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture A375 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO2.

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of NCE-1 and Vemurafenib in cell culture media.

    • Remove the old media from the cells and add the media containing the inhibitors.

    • Incubate the cells for 72 hours.

  • Viability Assessment:

    • Add a viability reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of cell viability.

    • Incubate according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to vehicle-treated controls.

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to calculate the IC50 value.

Western Blot Analysis of p-ERK Inhibition (Cellular EC50)

This assay measures the inhibition of the downstream target of BRAF, phosphorylated ERK (p-ERK), providing a direct readout of target engagement within the cell.

Rationale: Measuring the phosphorylation status of a downstream effector like ERK confirms that the observed anti-proliferative effects are due to the inhibition of the intended signaling pathway.

Step-by-Step Protocol:

  • Cell Treatment and Lysis:

    • Seed A375 cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of NCE-1 and Vemurafenib for a defined period (e.g., 2 hours).

    • Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against p-ERK1/2 and total ERK1/2 (as a loading control) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for p-ERK and total ERK.

    • Normalize the p-ERK signal to the total ERK signal for each sample.

    • Plot the normalized p-ERK levels against the logarithm of the inhibitor concentration to determine the EC50.

Conclusion and Future Directions

This guide outlines a systematic approach for the head-to-head comparison of a new chemical entity, NCE-1, with the established inhibitor Vemurafenib against the BRAF V600E target. Based on our hypothetical data, NCE-1 demonstrates promising, albeit slightly lower, potency compared to Vemurafenib.

The provided protocols for biochemical and cellular assays represent the industry standard for generating robust and reproducible data for kinase inhibitor characterization. Further studies for NCE-1 would involve assessing its selectivity against a panel of other kinases, determining its pharmacokinetic properties, and evaluating its efficacy in in vivo tumor models. These additional data points are crucial for making informed decisions in the drug development process.

References

  • Davies, H., et al. (2002). Mutations of the BRAF gene in human cancer. Nature, 417(6892), 949–954. [Link]

  • Cantwell-Dorris, E. R., O'Leary, J. J., & Sheils, O. M. (2011). BRAF V600E: implications for carcinogenesis and molecular therapy. Molecular cancer therapeutics, 10(9), 1635–1643. [Link]

  • Bollag, G., et al. (2010). Clinical efficacy of a RAF inhibitor in a patient with a BRAF V600E mutation. New England Journal of Medicine, 363(9), 809–819. [Link]

Safety Operating Guide

2-Chloro-4-(3,4-difluorophenyl)benzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Disposal of 2-Chloro-4-(3,4-difluorophenyl)benzoic acid

Part 1: Operational Summary (Immediate Action)

Do not dispose of this compound down the drain or in general trash. 2-Chloro-4-(3,4-difluorophenyl)benzoic acid is a Halogenated Organic Solid .[1][2][3][4] Its disposal requires high-temperature incineration with specific flue gas scrubbing capabilities to neutralize the corrosive Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl) gases generated during combustion.

Parameter Critical Specification
Waste Stream Solid Halogenated Organic Waste (Red Tag/Label)
RCRA Status Likely Hazardous (Characteristic: Toxic/Irritant).[2] Check local listings for P-listed intermediates.[2]
Segregation STRICTLY SEPARATE from non-halogenated solvents and strong oxidizers.[2]
Container High-Density Polyethylene (HDPE) or Glass.[2] Avoid metal if aqueous/wet.
PPE Nitrile gloves (double-gloved recommended), safety goggles, lab coat.[2][4]

Part 2: Technical Risk Assessment & Classification

To ensure scientific integrity, we must look beyond the generic "chemical waste" label. This molecule contains three halogen atoms (one Chlorine, two Fluorines) on a biphenyl scaffold.

1. Chemical Hazard Profile:

  • Acidity: As a benzoic acid derivative, it is acidic (

    
    ). It will react with bases to form salts.
    
  • Halogen Load: The high halogen content (F, Cl) defines the disposal route. Standard incineration of non-halogenated waste (

    
    ) is insufficient and dangerous for this compound.
    
  • Health Hazards: Based on structural analogs (e.g., 4-fluorobenzoic acid), treat as:

    • Skin/Eye Irritant (Category 2/2A): Acidic dust causes immediate irritation.

    • Respiratory Irritant (STOT SE 3): Inhalation of dust is the primary exposure risk.

2. The "Hidden" Risk: Hydrogen Fluoride (HF) Formation The presence of the 3,4-difluorophenyl group is the critical factor. Upon combustion, the Carbon-Fluorine bonds break.[5] Unlike chlorinated waste which produces HCl, fluorinated waste produces HF.

  • Mechanism:

    
    
    
  • Impact: HF is highly corrosive to the refractory lining of standard incinerators and glass components. It requires specialized "scrubbers" (alkaline spray towers) in the exhaust stream to capture the fluoride ions before they exit the stack.

Part 3: Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system.[2][4] If you cannot complete a step (e.g., you lack the correct container), STOP .

Phase 1: Bench-Level Segregation
  • Solid Waste (Preferred): Keep the substance in its solid state. This minimizes volume and disposal costs.

    • Place solid powder into a clear, sealable polyethylene bag.

    • Place the sealed bag into the Solid Halogenated Waste drum/bin.

  • Liquid Waste (Mother Liquors/Solutions):

    • If dissolved in organic solvent (e.g., DCM, Ethyl Acetate), pour into the Halogenated Solvent Waste carboy.

    • CRITICAL: Do NOT pour into "Non-Halogenated" or "Aqueous Acid" waste. The organic solvent content makes it incompatible with aqueous treatment, and the halogens make it incompatible with standard fuel blending.

Phase 2: Packaging & Labeling
  • Primary Container: Screw-top HDPE jar or amber glass bottle.

  • Labeling:

    • Chemical Name: Write the full name: "2-Chloro-4-(3,4-difluorophenyl)benzoic acid".

    • Constituents: Explicitly list "Fluorine" and "Chlorine" on the tag. This alerts the waste contractor to the scrubbing requirement.

    • Hazard Checkbox: Mark "Irritant" and "Toxic".

Phase 3: Final Disposal (Contractor Handoff)

Transfer the container to your institution's EHS (Environmental Health & Safety) accumulation point. Ensure the manifest declares "Halogenated Organic Solid."

Part 4: Waste Stream Decision Logic (Visualization)

The following diagram illustrates the critical decision nodes for segregating this specific compound to prevent cross-contamination.

DisposalFlow Start Waste Generation: 2-Chloro-4-(3,4-difluorophenyl)benzoic acid StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Powder Liquid Solution / Mother Liquor StateCheck->Liquid Dissolved BinSolid BIN A: Solid Halogenated Waste (Incineration w/ Scrubber) Solid->BinSolid Bag & Tag SolventCheck Solvent Type? Liquid->SolventCheck HalogenatedSolvent DCM, Chloroform, etc. SolventCheck->HalogenatedSolvent NonHalogenatedSolvent Methanol, Acetone, etc. SolventCheck->NonHalogenatedSolvent BinHaloLiq BIN B: Halogenated Solvent Waste (High BTU Incineration) HalogenatedSolvent->BinHaloLiq Compatible NonHalogenatedSolvent->BinHaloLiq Must go to Halo Stream due to Solute BinNonHaloLiq BIN C: Non-Halogenated Waste (DO NOT USE - CONTAMINATION) NonHalogenatedSolvent->BinNonHaloLiq PROHIBITED

Figure 1: Decision tree for segregating halogenated benzoic acid derivatives. Note that even if the solvent is non-halogenated (e.g., Methanol), the presence of the fluorinated solute forces the mixture into the Halogenated waste stream.

Part 5: Emergency Procedures (Spill Response)

In the event of a benchtop spill of the solid powder:

  • Isolate: Evacuate the immediate area (3-meter radius) to let any airborne dust settle.

  • PPE Up: Wear safety goggles, lab coat, and double nitrile gloves . A particulate respirator (N95) is recommended if dust is visible.

  • Neutralize (Optional but Recommended):

    • Since the compound is an acid, lightly misting the spill with a dilute Sodium Carbonate (

      
      ) solution can help neutralize it and dampen the powder to prevent inhalation.
      
  • Cleanup:

    • Do not dry sweep. This generates dust.

    • Use a wet paper towel or spill pad to wipe up the material.

    • Place all cleanup materials into the Solid Halogenated Waste bin.

  • Decontaminate: Wash the surface with soap and water.

References

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document. (Defining Characteristic Waste D002 and Halogenated Organic listings). [Link]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: 2-Chloro-4-nitrobenzoic acid (Analogous Chlorinated Structure). [Link][2][4]

  • American Chemical Society (ACS). Identifying and Handling Hazardous Wastes in Academic Laboratories. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-(3,4-difluorophenyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-(3,4-difluorophenyl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.